molecular formula C20H38O8 B8133512 Bis-PEG4-t-butyl ester

Bis-PEG4-t-butyl ester

カタログ番号: B8133512
分子量: 406.5 g/mol
InChIキー: BEMRKFMWPQHBBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Bis-PEG4-t-butyl ester is a useful research compound. Its molecular formula is C20H38O8 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O8/c1-19(2,3)27-17(21)7-9-23-11-13-25-15-16-26-14-12-24-10-8-18(22)28-20(4,5)6/h7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMRKFMWPQHBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bis-PEG4-t-butyl Ester and its Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG4-t-butyl ester, a versatile polyethylene (B3416737) glycol (PEG)-based linker molecule, with a focus on its critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical properties, synthesis, and application in the targeted degradation of proteins, offering valuable insights for researchers in drug discovery and development.

Introduction to this compound

This compound is a heterobifunctional linker belonging to the PEG family of molecules. These linkers are integral components in the design of PROTACs, which are novel therapeutic agents that hijack the body's natural protein disposal system to eliminate disease-causing proteins. The this compound linker serves as a bridge, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.

The polyethylene glycol (PEG) chain in the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal tert-butyl ester groups are protecting groups for carboxylic acids, which can be deprotected under acidic conditions to allow for covalent linkage to the respective ligands. Several variants of this linker exist, with different functional groups to accommodate various conjugation chemistries. A common and versatile variant is NH-bis(PEG4-t-butyl ester) , which incorporates a central amino group.

Physicochemical Properties

The properties of this compound and its derivatives are crucial for their function in PROTACs. The PEG component, in particular, improves the aqueous solubility of the often-hydrophobic PROTAC molecules.

Table 1: Physicochemical Properties of NH-bis(PEG4-t-butyl ester)

PropertyValueReference(s)
Chemical Name NH-bis(PEG4-t-butyl ester)[1][2]
CAS Number 2055041-41-1[2]
Molecular Formula C₃₀H₅₉NO₁₂[2]
Molecular Weight 625.8 g/mol [2]
Appearance Varies (often an oil or solid)
Purity Typically >95%[2]
Solubility Soluble in Water, DMSO, DCM, DMF[2]
Storage Conditions -20°C for long-term storage[2]

Synthesis of NH-bis(PEG4-t-butyl ester)

While commercially available, understanding the synthesis of NH-bis(PEG4-t-butyl ester) is valuable for custom modifications. The following is a representative, generalized protocol for its synthesis.

Experimental Protocol: Synthesis of NH-bis(PEG4-t-butyl ester)

Materials:

  • tert-Butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate

  • 1-bromo-2-(2-(2-(tert-butoxycarbonyl)ethoxy)ethoxy)ethane

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature. To this mixture, add a solution of 1-bromo-2-(2-(2-(tert-butoxycarbonyl)ethoxy)ethoxy)ethane (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield pure NH-bis(PEG4-t-butyl ester).

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Application in PROTACs: A Case Study of a BRD4 Degrader

This compound linkers have been successfully employed in the development of PROTACs targeting a variety of proteins, including Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.

Mechanism of Action

A PROTAC utilizing a this compound linker functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target_Protein Target Protein (e.g., BRD4) PROTAC PROTAC (with PEG4 linker) Target_Protein->PROTAC Poly_Ub Polyubiquitinated Target Protein Target_Protein->Poly_Ub Polyubiquitination E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) PROTAC->E3_Ligase E3_Ligase->Target_Protein Ub transfer E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 ATP E2->E3_Ligase Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis and Evaluation of a BRD4-Targeting PROTAC

The following workflow outlines the key steps in synthesizing a BRD4-targeting PROTAC using an NH-bis(PEG4-t-butyl ester) linker and evaluating its biological activity.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start with NH-bis(PEG4-t-butyl ester) Deprotection Acidic Deprotection of t-butyl esters Start->Deprotection Coupling1 Couple with BRD4 Ligand (e.g., JQ1 derivative) Deprotection->Coupling1 Coupling2 Couple with E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling1->Coupling2 Purification Purification by HPLC Coupling2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Culture (e.g., Cancer cell line expressing BRD4) Treatment Treat cells with PROTAC at various concentrations Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis for BRD4 levels Lysis->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis

Workflow for PROTAC synthesis and evaluation.
Quantitative Performance Data

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table provides representative data for a BRD4-targeting PROTAC that utilizes a PEG4 linker.

Table 2: Representative Performance Data for a BRD4-Targeting PROTAC with a PEG4 Linker

ParameterValueDescriptionReference(s)
DC₅₀ ~1-10 nMThe concentration of the PROTAC that induces 50% degradation of BRD4.[3]
Dₘₐₓ >90%The maximum percentage of BRD4 degradation achieved.[3]

Note: Specific values can vary depending on the cell line, treatment time, and the specific ligands used in the PROTAC construct.

Detailed Experimental Protocol: Western Blotting for BRD4 Degradation

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • The synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The following day, treat the cells with a serial dilution of the BRD4-targeting PROTAC (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against BRD4 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and then to the vehicle control to determine the percentage of remaining BRD4 protein at each PROTAC concentration. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound and its derivatives are indispensable tools in the rapidly advancing field of targeted protein degradation. Their favorable physicochemical properties and versatile chemical handles enable the rational design and synthesis of potent PROTACs. This guide has provided a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the development of a BRD4-targeting PROTAC. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing this promising therapeutic modality.

References

An In-depth Technical Guide to Bis-PEG4-t-butyl ester: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG4-t-butyl ester is a valuable heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical role as a flexible linker in bridging a target protein ligand with an E3 ubiquitin ligase ligand. Detailed experimental protocols for its application in PROTAC synthesis and relevant analytical techniques are also presented.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a central secondary amine functional group and two terminal t-butyl ester protected carboxylic acids. The PEG4 moiety imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The t-butyl ester protecting groups allow for orthogonal synthesis strategies, as they can be selectively removed under acidic conditions to reveal carboxylic acid functionalities for conjugation.

A closely related and commercially available variant is NH-Bis(PEG4-t-butyl ester), which possesses a primary amine. For the purpose of this guide, we will focus on the structure and properties of the secondary amine variant, while acknowledging the utility of the primary amine version in similar applications.

Chemical Structure of this compound:

C1 C O1 O C1->O1 C2 C O1->C2 O2 O C2->O2 C3 C O2->C3 O3 O C3->O3 C4 C O3->C4 O4 O C4->O4 C5 C O4->C5 C6 C C5->C6 N N C6->N C7 C N->C7 C8 C C7->C8 O5 O C8->O5 C9 C O5->C9 O6 O C9->O6 C10 C O6->C10 O7 O C10->O7 C11 C O7->C11 O8 O C11->O8 C12 C O8->C12 O9 O C12->O9 O10 O C12->O10 C13 C O9->C13 tBu1 tBu C13->tBu1 C14 C tBu2 tBu O10->tBu2 PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled DegradedProtein Proteasome->DegradedProtein Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Ligand1_COOH Ligand 1 (Target Protein or E3 Ligase) with -COOH group Coupling1 Amide Coupling (e.g., HATU, DIPEA) Ligand1_COOH->Coupling1 Linker This compound (H-N-(PEG4-tBu)2) Linker->Coupling1 Intermediate1 Intermediate 1 (Ligand1-Linker-(tBu)2) Coupling1->Intermediate1 Deprotection t-Butyl Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 Intermediate 2 (Ligand1-Linker-(COOH)2) Deprotection->Intermediate2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2->Coupling2 Ligand2_NH2 Ligand 2 (E3 Ligase or Target Protein) with -NH2 group Ligand2_NH2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

A Technical Guide to the Synthesis and Characterization of Bis-PEG4-t-butyl Ester: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-PEG4-t-butyl ester, a valuable bifunctional linker increasingly utilized in the development of sophisticated therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, outlines a plausible synthetic route, and provides comprehensive protocols for its characterization and subsequent deprotection, equipping researchers with the essential knowledge for its effective application.

Introduction to this compound

This compound, and its closely related amine analogue NH-bis(PEG4-t-butyl ester), are heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. These molecules are characterized by a central core, flanked by two polyethylene glycol chains of four repeating units (PEG4), each terminating in a tert-butyl ester protected carboxylic acid. The presence of a central reactive group, such as an amine in NH-bis(PEG4-t-butyl ester), allows for the covalent attachment of a ligand, while the t-butyl esters provide a latent functionality that can be revealed under acidic conditions for further conjugation.

The hydrophilic PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, while the defined length of the linker is crucial for optimizing the spatial orientation between the two conjugated moieties, a critical factor in the efficacy of PROTACs and other targeted therapies.

Physicochemical Properties

The key physicochemical properties of NH-bis(PEG4-t-butyl ester) are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name di-tert-butyl 4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate[1]
CAS Number 2055041-41-1[1][2][3]
Molecular Formula C30H59NO12[1][2][3]
Molecular Weight 625.80 g/mol [1][3]
Exact Mass 625.4037[1]
Purity >96-98% (typical)[2][3]
Appearance Varies; can be an oil or solid
Solubility Soluble in water, DMSO, DCM, DMF[3]
Storage -20°C for long-term storage[2][3]

Synthesis and Purification

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: first, the preparation of a PEGylated electrophile, followed by the nucleophilic substitution reaction with an amine source.

G cluster_0 Step 1: Preparation of PEG4-t-butyl ester electrophile cluster_1 Step 2: Dialkylation of Ammonia (B1221849) Hydroxy-PEG4-t-butyl ester Hydroxy-PEG4-t-butyl ester Tos-PEG4-t-butyl ester Tos-PEG4-t-butyl ester Hydroxy-PEG4-t-butyl ester->Tos-PEG4-t-butyl ester Tosyl chloride, Pyridine Bromo-PEG4-t-butyl ester Bromo-PEG4-t-butyl ester Tos-PEG4-t-butyl ester->Bromo-PEG4-t-butyl ester LiBr, Acetone NH-bis(PEG4-t-butyl ester) NH-bis(PEG4-t-butyl ester) Bromo-PEG4-t-butyl ester->NH-bis(PEG4-t-butyl ester) 2 eq. Ammonia Ammonia Ammonia->NH-bis(PEG4-t-butyl ester) Purification Purification NH-bis(PEG4-t-butyl ester)->Purification Column Chromatography

Caption: Proposed synthetic workflow for NH-bis(PEG4-t-butyl ester).

Experimental Protocol: Synthesis of NH-bis(PEG4-t-butyl ester)

Materials:

  • Bromo-PEG4-t-butyl ester (starting material)

  • Ammonia (7N solution in methanol)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) gradient)

Procedure:

  • Reaction Setup: To a solution of Bromo-PEG4-t-butyl ester (2 equivalents) in anhydrous DCM, add a solution of ammonia in methanol (1 equivalent) dropwise at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Note that over-alkylation can be an issue, leading to a mixture of primary, secondary, and tertiary amines. Using a large excess of ammonia can favor the formation of the primary amine, which would then be dialkylated.

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the desired NH-bis(PEG4-t-butyl ester).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is used to confirm the presence of the key structural motifs.

  • t-Butyl group: A sharp singlet at approximately 1.45 ppm, integrating to 18 protons (for the two t-butyl groups).

  • PEG backbone: A complex multiplet in the region of 3.5-3.8 ppm, corresponding to the methylene (B1212753) protons of the PEG chains.

  • Methylene groups adjacent to ester and amine: Distinct triplets around 2.5 ppm and 2.8 ppm, respectively.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon framework.

  • t-Butyl carbons: Signals around 80 ppm (quaternary) and 28 ppm (methyls).

  • PEG backbone carbons: A series of signals between 68 and 72 ppm.

  • Carbonyl carbon: A signal in the region of 170-172 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C30H59NO12 would be observed at m/z 626.4. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Application in PROTAC Synthesis: Deprotection and Conjugation

A key application of this compound is in the synthesis of PROTACs, where it serves as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. This involves the deprotection of the t-butyl esters to reveal the free carboxylic acids, followed by amide bond formation.

Deprotection of t-Butyl Esters

The t-butyl ester groups are readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Protocol: t-Butyl Ester Deprotection

  • Reaction Setup: Dissolve the this compound derivative in a solution of 20-50% TFA in dichloromethane (DCM).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can be used to remove residual TFA.

  • Isolation: The resulting di-carboxylic acid can often be used in the next step without further purification. If necessary, precipitation from a non-polar solvent like diethyl ether can be performed.

PROTAC Synthesis Workflow

The deprotected di-acid linker can then be sequentially coupled to the respective ligands using standard peptide coupling reagents.

G This compound This compound Bis-PEG4-diacid Bis-PEG4-diacid This compound->Bis-PEG4-diacid TFA/DCM Mono-activated ester Mono-activated ester Bis-PEG4-diacid->Mono-activated ester EDC/NHS Ligand 1 Conjugate Ligand 1 Conjugate Mono-activated ester->Ligand 1 Conjugate PROTAC PROTAC Ligand 1 Conjugate->PROTAC EDC/NHS Ligand 1 Ligand 1 Ligand 1->Ligand 1 Conjugate Ligand 2 Ligand 2 Ligand 2->PROTAC

Caption: General workflow for PROTAC synthesis using a di-acid linker.

The Role in the Ubiquitin-Proteasome System

The ultimate function of a PROTAC is to induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitinated Target Ubiquitinated Target Ternary Complex->Ubiquitinated Target E1, E2 Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated Target Proteasome Proteasome Ubiquitinated Target->Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: PROTAC mechanism of action via the ubiquitin-proteasome system.

The this compound linker plays a critical role in this process by ensuring the appropriate distance and orientation between the target protein and the E3 ligase to facilitate the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

Conclusion

This compound is a highly versatile and valuable tool in modern drug discovery. Its well-defined structure, tunable reactivity, and beneficial physicochemical properties make it an ideal linker for the construction of complex therapeutic modalities. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage its potential in the development of next-generation targeted therapies.

References

Technical Guide: Physicochemical Properties of Bis-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Bis-PEG4-t-butyl ester, a bifunctional crosslinker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates information from structurally related polyethylene (B3416737) glycol (PEG) t-butyl esters to provide a broader understanding of its physicochemical properties.

Solubility Profile

The solubility of a linker molecule is a critical parameter that influences its handling, formulation, and biological application. This compound, with its PEGylated structure, is designed to have favorable solubility in a range of solvents.

Qualitative Solubility

Qualitative data indicates that this compound and similar PEGylated t-butyl esters are soluble in a variety of common laboratory solvents. This broad solubility makes it a versatile tool for a range of synthetic and biological applications.

SolventSolubilityCitation(s)
WaterSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Dichloromethane (DCM)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[3]

Materials:

  • This compound

  • Solvent of interest (e.g., water, phosphate-buffered saline)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibrate the solution by shaking at a constant temperature for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, cease agitation and allow the solution to stand to permit the undissolved solid to settle.

  • Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC.

  • The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Cease agitation and allow to settle equil1->sep1 sep2 Centrifuge or filter to remove excess solid sep1->sep2 anal1 Quantify concentration in supernatant (e.g., HPLC) sep2->anal1

Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of the t-butyl ester groups in this compound is a key consideration, as their cleavage is often a required step in subsequent synthetic transformations or for the release of a conjugated molecule. Generally, t-butyl esters are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[4]

pH-Dependent Stability

The stability of t-butyl esters is highly dependent on the pH of the surrounding medium.

pH ConditionTemperatureStabilityCitation(s)
< 1100°CUnstable[4]
1 - 2Room Temp.Rapid hydrolysis (for related compound)[5]
4Room Temp.Stable[4]
9Room Temp.Stable[4]
12Room Temp.Stable[4]
> 12100°CUnstable[4]
Experimental Protocol for Stability Testing (pH Hydrolysis Study)

This protocol outlines a general procedure for assessing the hydrolytic stability of this compound at different pH values.[6]

Materials:

  • This compound

  • A series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

  • Constant temperature incubator or water bath

  • HPLC system with a suitable column and detector

  • Quenching solution (if necessary to stop the reaction)

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • In separate reaction vessels, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration.

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At predetermined time points, withdraw an aliquot from each reaction vessel.

  • If necessary, quench the reaction immediately to prevent further degradation before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics and calculate parameters such as the half-life (t½).

G cluster_setup Experiment Setup cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis setup1 Prepare stock solution of this compound setup2 Add stock solution to buffers of varying pH setup1->setup2 incub1 Incubate samples at constant temperature setup2->incub1 samp1 Withdraw aliquots at predetermined time points incub1->samp1 samp2 Quench reaction if necessary samp1->samp2 anal1 Analyze samples by HPLC samp2->anal1 anal2 Determine concentration and degradation products anal1->anal2 anal3 Calculate degradation kinetics (e.g., half-life) anal2->anal3

Workflow for pH-Dependent Stability Testing.

Summary and Conclusion

This compound is a valuable chemical tool with good solubility in a range of aqueous and organic solvents, facilitating its use in diverse research and development applications. The stability of its t-butyl ester groups is pH-dependent, with good stability under neutral and basic conditions and lability in acidic environments. This characteristic allows for the controlled cleavage of the ester groups when required. The provided experimental protocols offer a framework for researchers to determine the specific solubility and stability parameters of this compound under their desired experimental conditions.

References

An In-Depth Technical Guide on the Role of Bis-PEG4-t-butyl Ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG4-t-butyl ester, a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, not as a standalone therapeutic, but as a pivotal linker component that enables the targeted degradation of disease-causing proteins. This document outlines the underlying biological pathways, experimental protocols for synthesizing and validating PROTACs incorporating this linker, and quantitative data to guide researchers in this field.

Introduction: The Function of this compound in PROTACs

This compound is a heterobifunctional chemical linker used extensively in the synthesis of PROTACs.[1] It does not possess an intrinsic biological mechanism of action in the traditional sense. Instead, its function is to serve as a flexible scaffold connecting two crucial components of a PROTAC molecule: a ligand that binds to a specific target protein (Protein of Interest, POI) and a ligand that recruits an E3 ubiquitin ligase.[2][3]

The structure of this compound features a polyethylene (B3416737) glycol (PEG) chain with four repeating units (PEG4), which imparts hydrophilicity and flexibility to the resulting PROTAC molecule.[4] This flexibility is crucial for allowing the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[5] The molecule is flanked by two t-butyl ester groups, which are protecting groups for carboxylic acids.[6] During PROTAC synthesis, these t-butyl esters are cleaved to reveal carboxylic acid functionalities, which can then be coupled to the respective ligands through amide bond formation.[7]

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[8][9] The core mechanism can be summarized in the following steps:

  • Ternary Complex Formation : A PROTAC molecule, facilitated by its linker, brings a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex.[10]

  • Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[11][12]

  • Polyubiquitination : Multiple ubiquitin molecules are attached to the target protein, forming a polyubiquitin (B1169507) chain. This chain acts as a recognition signal for the proteasome.[12][13]

  • Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated target protein.[8] It then unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[13] The PROTAC molecule is then released and can catalyze further degradation cycles.[7]

The following diagram illustrates the PROTAC-mediated protein degradation pathway.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (with Bis-PEG4 linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Target Protein (POI) POI_bound POI POI->POI_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound E2 E2 Enzyme cluster_ternary cluster_ternary E2->cluster_ternary Transfers Ub Ub Ubiquitin Ub->E2 PolyUb_POI Polyubiquitinated POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides cluster_ternary->PROTAC PROTAC Release & Recycling cluster_ternary->PolyUb_POI Polyubiquitination

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details the key experimental procedures for the synthesis and evaluation of PROTACs utilizing the this compound linker.

The synthesis of a PROTAC using this compound generally involves a multi-step process. The diagram below outlines a typical workflow.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - POI Ligand - E3 Ligase Ligand deprotection Step 1: Deprotection of This compound start->deprotection activation Step 2: Carboxylic Acid Activation deprotection->activation coupling1 Step 3: First Amide Coupling (e.g., with POI Ligand) activation->coupling1 intermediate Intermediate: Linker-POI Ligand Conjugate coupling1->intermediate coupling2 Step 4: Second Amide Coupling (with E3 Ligase Ligand) intermediate->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac purification Step 5: Purification (e.g., HPLC) final_protac->purification characterization Step 6: Characterization (e.g., MS, NMR) purification->characterization end Validated PROTAC characterization->end

General workflow for PROTAC synthesis.

Protocol for t-Butyl Ester Deprotection:

The cleavage of the t-butyl ester protecting groups is a critical first step to reveal the free carboxylic acids for subsequent coupling reactions.

  • Reagents and Materials :

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) as solvent

    • Nitrogen or Argon for inert atmosphere

    • Rotary evaporator

  • Procedure :

    • Dissolve the this compound in DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • The resulting deprotected linker (Bis-PEG4-diacid) is often used in the next step without further purification.

Note: Alternative deprotection methods exist, such as using ZnBr2 for selective cleavage in the presence of other acid-labile groups or thermal deprotection.[14][15][16]

Protocol for Amide Coupling (EDC/NHS Chemistry):

  • Reagents and Materials :

    • Deprotected Bis-PEG4-diacid linker

    • POI ligand or E3 ligase ligand with a free amine group

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF) or DCM as solvent

    • Diisopropylethylamine (DIPEA) as a base

    • HPLC for purification

  • Procedure :

    • Dissolve the deprotected linker in anhydrous DMF or DCM.

    • Add EDC (1.5 eq) and NHS (1.2 eq) to the solution and stir for 30-60 minutes at room temperature to activate the carboxylic acid groups.

    • In a separate flask, dissolve the amine-containing ligand (1.0 eq) and DIPEA (2-3 eq) in the same solvent.

    • Add the ligand solution to the activated linker solution and stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the desired conjugate.[7]

Once synthesized, the PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein.

PROTAC_Evaluation_Workflow start Synthesized PROTAC cell_treatment 1. Cell Treatment (Dose-response and time-course) start->cell_treatment western_blot 2a. Western Blot (Target protein levels) cell_treatment->western_blot proteomics 2b. Mass Spectrometry (Global proteomics for selectivity) cell_treatment->proteomics reporter_assay 2c. Reporter Assays (e.g., NanoLuc, HiBiT for high-throughput) cell_treatment->reporter_assay data_analysis 3. Data Analysis (Determine DC50 and Dmax) western_blot->data_analysis proteomics->data_analysis reporter_assay->data_analysis mechanistic_studies 4. Mechanistic Studies - Ternary complex formation (e.g., TR-FRET) - Ubiquitination assays - Proteasome inhibitor rescue data_analysis->mechanistic_studies end Characterized PROTAC mechanistic_studies->end

Orthogonal validation workflow for PROTACs.

Protocol for Western Blot Analysis of Protein Degradation:

  • Cell Culture and Treatment :

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting :

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is essential.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[10][17]

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its DC50 and Dmax values. The following table provides a template for summarizing and comparing the degradation performance of different PROTACs.

PROTAC IDTarget ProteinE3 Ligase RecruitedCell LineTreatment Time (h)DC50 (nM)Dmax (%)
PROTAC-ABRD4VHLHeLa2415>95
PROTAC-BBTKCRBNMOLM-14185>90
PROTAC-CSMARCA2VHLA549245085

This table is for illustrative purposes only. Actual values are highly dependent on the specific PROTAC, target, and experimental conditions.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its PEG4 spacer provides the necessary flexibility and solubility for effective ternary complex formation, while the t-butyl ester groups allow for straightforward, modular chemical synthesis. Understanding the underlying principles of PROTAC action, coupled with robust experimental design and orthogonal validation methods, is crucial for the successful development of this promising therapeutic modality. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel protein degraders incorporating the this compound linker.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3][][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][6] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is achieving adequate aqueous solubility for both in vitro assays and in vivo administration. The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC molecule, which is often crucial for its bioavailability.[7] By tuning the number of PEG units, researchers can modulate the molecule's physicochemical properties to strike a balance between solubility and other essential attributes like cell permeability.[]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, it is crucial to note that excessive PEGylation can lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[8] The length and flexibility of the PEG linker are paramount in achieving the correct orientation and proximity of these two proteins for efficient ubiquitination.[8][9]

  • Too short a linker can lead to steric clashes, preventing the formation of a stable ternary complex.[10]

  • Too long a linker can result in an entropic penalty and unproductive binding modes, which can also diminish degradation efficacy.[10]

This highlights the necessity of a systematic "linkerology" approach, where various linker lengths are synthesized and tested to identify the optimal geometry for each specific POI and E3 ligase pair.[11]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This data illustrates the critical impact of PEG linker length on degradation efficiency.

Table 1: Effect of PEG Linker Length on BRD4 Degradation (Thalidomide-based PROTACs)

PROTACLinker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
PROTAC A0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[12]
PROTAC B1BRD4H661> 5~50A single PEG unit can significantly reduce degradation potency.[12]
PROTAC C2BRD4H661> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[12]
PROTAC D3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.[12]

Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.[12]

Table 2: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linkers

ParameterPROTAC (PEG3)PROTAC (PEG4)PROTAC (PEG5)PROTAC (PEG6)
Degradation (MV4-11 cells)
DC50 (nM)25105 15
Dmax (%)9095>98 92
Permeability & Target Engagement
PAMPA Permeability (10⁻⁶ cm/s)1.51.82.2 1.9
NanoBRET IC50 (nM)502515 30
Pharmacokinetics (Oral Dose, Mice)
Cmax (ng/mL)350450600 500
AUC (ng·h/mL)150020002800 2200

Data is illustrative and compiled from various sources in the literature.[10] DC50 and Dmax values are cell-line dependent. PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells. Pharmacokinetic parameters were determined following a single oral dose in mice.[10]

Mandatory Visualization

PROTAC Signaling Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Design Workflow cluster_Evaluation Iterative Evaluation & Optimization Start Identify POI and E3 Ligase Select_Ligands Select/Design POI Ligand and E3 Ligase Ligand Start->Select_Ligands Design_Linkers Design PEG Linker Library (Varying Lengths: n=2, 4, 6, 8...) Select_Ligands->Design_Linkers Synthesis Synthesize PROTAC Library Design_Linkers->Synthesis Ternary_Assay Ternary Complex Assay (e.g., NanoBRET, SPR) Synthesis->Ternary_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, DC50/Dmax) Ternary_Assay->Degradation_Assay PhysChem_Assay Physicochemical Properties (Solubility, Permeability) Degradation_Assay->PhysChem_Assay Decision Optimal Linker? PhysChem_Assay->Decision Decision->Design_Linkers No, Redesign Linker Lead_Candidate Lead Candidate Decision->Lead_Candidate Yes

Caption: A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of an Amide-Linked PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker via amide bond formation.[1]

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid, 1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.[1]

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.[1]

Step 3: Final Amide Coupling

  • This step follows the same procedure as Step 1, using Component A-PEGn-NH2 and Component B-COOH (the final warhead or E3 ligase ligand).

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[5][13]

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound and vehicle control (e.g., DMSO)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[13]

    • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[13]

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[5]

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[13]

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[5]

    • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat for the loading control antibody.[5]

    • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[5][13]

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This protocol provides a method to quantitatively measure PROTAC-induced ternary complex formation in living cells.[2][14]

  • Materials:

    • HEK293 cells

    • Expression vectors: POI fused to NanoLuc® luciferase (donor) and E3 ligase fused to HaloTag® (acceptor)

    • Transfection reagent

    • Opti-MEM™ I Reduced Serum Medium

    • HaloTag® NanoBRET® 618 Ligand (acceptor substrate)

    • Nano-Glo® Live Cell Substrate (donor substrate)

    • PROTAC compound

    • White, 96-well assay plates

    • Luminometer with 460 nm and >610 nm filters

  • Procedure:

    • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

    • Cell Plating: Plate the transfected cells in white 96-well plates and incubate for 24-48 hours.[2]

    • Compound Treatment: Prepare serial dilutions of the PROTAC. Pre-treat cells with a proteasome inhibitor (e.g., MG132) if you wish to distinguish complex formation from degradation. Add the PROTAC dilutions to the cells and incubate for 2-4 hours.[2]

    • Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™. Add this reagent to each well.[2]

    • Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[2]

    • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 (concentration for half-maximal complex formation).[2]

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.

References

A Technical Guide to Bis-PEG4-t-butyl ester for Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-PEG4-t-butyl ester is a homobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker used extensively in bioconjugation and drug development. Its structure, featuring two t-butyl ester-protected carboxylic acid groups at each end of a hydrophilic 4-unit PEG spacer, offers a versatile platform for covalently linking molecules. The PEG chain enhances aqueous solubility and improves the pharmacokinetic profile of conjugates, while the t-butyl esters provide a stable protecting group that can be efficiently removed under specific acidic conditions to reveal reactive carboxyl groups. This guide details the properties, applications, and experimental protocols associated with this compound, with a focus on its role in creating complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Molecule Properties and Specifications

The utility of this compound stems from its well-defined physicochemical properties. The monodisperse PEG4 spacer provides a precise length, crucial for optimizing the spatial orientation between conjugated molecules.

PropertyValueReference
Synonyms tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate[1]
Molecular Formula C20H38O8[1]
Molecular Weight 422.51 g/mol [1]
CAS Number 2100306-53-2[1]
Spacer Arm Length 24 atoms, ~25.9 ÅN/A
Solubility Soluble in water, DMSO, DCM, DMF[2]
Storage Condition -20°C[3]

Note: Upon deprotection, the resulting molecule is Bis-PEG4-acid (MW: 294.3 g/mol ).[4]

Principle of Reactivity and Application

The core functionality of this compound lies in the latent reactivity of its terminal groups. The t-butyl esters act as robust protecting groups for the carboxylic acids, rendering the linker inert during initial synthetic steps. This allows for the incorporation of other functionalities or purification without unintended side reactions.

The deprotection step, typically achieved with acids like trifluoroacetic acid (TFA), quantitatively converts the ester to the free carboxylic acid (Bis-PEG4-acid).[5] This resulting di-acid is a versatile precursor for forming stable amide bonds with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) using standard carbodiimide (B86325) chemistry (e.g., EDC, DCC) with or without N-hydroxysuccinimide (NHS) for enhanced efficiency.[6][7]

This strategic deprotection and subsequent conjugation make it a valuable component in advanced therapeutics.[8]

  • In PROTACs: The linker connects a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to targeted protein degradation.[9][10] The PEG4 spacer's hydrophilicity and flexibility are critical for optimizing complex formation and improving the PROTAC's overall properties.[9]

  • In ADCs: The linker can be used to attach cytotoxic payloads to an antibody. The hydrophilic PEG spacer enhances the solubility and stability of the entire ADC construct, potentially reducing aggregation and improving its pharmacokinetic profile.[][12]

Experimental Protocols

Protocol for Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting groups to yield the corresponding di-carboxylic acid (Bis-PEG4-acid).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 10-50 mg/mL in a round-bottom flask.

  • Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA). This creates a 50% TFA in DCM solution.[5]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Upon completion, remove the solvent and excess TFA by rotary evaporation.

  • Co-evaporate the residue with DCM or toluene (B28343) (3x) to ensure complete removal of residual TFA.

  • The resulting solid/oil is the deprotected Bis-PEG4-acid, which can be used in the next step without further purification, or purified by chromatography if necessary.

Protocol for EDC/NHS Amide Coupling to a Protein

This protocol details the conjugation of the deprotected Bis-PEG4-acid to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Bis-PEG4-acid (from Protocol 4.1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES, pH 4.7-6.0

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acids:

    • Dissolve the Bis-PEG4-acid in the Activation Buffer.

    • Add a 5-10 fold molar excess of both EDC and NHS to the linker solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized based on the desired degree of labeling (typically starting with a 10-20 fold molar excess of linker).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess linker and reaction byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the linker or attached molecule has a chromophore.

Visualized Workflows and Mechanisms

General Bioconjugation Workflow

The following diagram illustrates the two-stage process of using this compound: deprotection followed by conjugation to a biomolecule.

G A This compound (Protected Linker) B TFA / DCM (Acidic Conditions) A->B Deprotection C Bis-PEG4-acid (Deprotected Linker) B->C D EDC / NHS (Activation) C->D Activation E Bis-PEG4-NHS ester (Activated Linker) D->E G Final Bioconjugate E->G Conjugation F Biomolecule-NH2 (e.g., Protein) F->G G A Target Protein Ligand (with -NH2) D PROTAC Molecule A->D Amide Bond Formation B Bis-PEG4-acid (Linker Core) C E3 Ligase Ligand (with -NH2) C->D Amide Bond Formation

References

Methodological & Application

Application Notes and Protocols for Bis-PEG4-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the efficacy of the resulting PROTAC.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, cell permeability, and the overall pharmacokinetic properties of the molecule.[1][2] Bis-PEG4-t-butyl ester is a bifunctional PEG linker that provides a flexible 4-unit PEG chain and two t-butyl ester protected carboxylic acid functionalities. This allows for the sequential or symmetrical attachment of POI and E3 ligase ligands through amide bond formation. These application notes provide detailed protocols for the synthesis of PROTACs using this compound.

Principle of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to repeat the cycle, allowing for catalytic degradation of the target protein.

PROTAC_Mechanism cluster_ubiquitination Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound can be approached in two ways: a symmetrical synthesis to produce a PROTAC with two identical ligands, or a more common asymmetrical synthesis for a heterobifunctional PROTAC. The asymmetrical approach requires a stepwise strategy involving the mono-deprotection of the linker.

Materials and Reagents
  • This compound

  • Amine-functionalized POI ligand

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) amine)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for deprotection

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Protocol 1: Asymmetrical PROTAC Synthesis (Stepwise Approach)

This protocol describes the synthesis of a heterobifunctional PROTAC by sequentially coupling the POI and E3 ligase ligands to the this compound linker.

Step 1: Mono-Deprotection of this compound

To achieve selective mono-functionalization, a controlled partial deprotection of the t-butyl esters is necessary. This can be achieved by using a limited amount of acid.

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of TFA (1.0-1.2 eq) in DCM dropwise.

  • Stir the reaction at 0 °C and monitor closely by LC-MS. The goal is to maximize the formation of the mono-acid, mono-ester product.

  • Once the desired conversion is achieved, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-acid, mono-t-butyl ester PEG4 linker.

Step 2: First Amide Coupling

  • Dissolve the purified mono-acid, mono-t-butyl ester PEG4 linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the first amine-functionalized ligand (e.g., POI-amine, 1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step 3: Second Deprotection

  • Dissolve the product from Step 2 in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.

Step 4: Second Amide Coupling

  • Dissolve the crude carboxylic acid from Step 3 in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

  • Add the second amine-functionalized ligand (e.g., E3 ligase ligand-amine, 1.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Work-up the reaction as described in Step 2.

  • Purify the final PROTAC product by preparative HPLC.

Asymmetrical_PROTAC_Synthesis Start This compound Mono_deprotection Step 1: Mono-Deprotection (TFA in DCM) Start->Mono_deprotection Mono_acid Mono-acid, Mono-ester Linker Mono_deprotection->Mono_acid Coupling1 Step 2: First Amide Coupling (POI-NH2, HATU, DIPEA) Mono_acid->Coupling1 Intermediate1 POI-Linker-t-butyl ester Coupling1->Intermediate1 Deprotection2 Step 3: Second Deprotection (Excess TFA) Intermediate1->Deprotection2 Intermediate2 POI-Linker-COOH Deprotection2->Intermediate2 Coupling2 Step 4: Second Amide Coupling (E3-Ligand-NH2, HATU, DIPEA) Intermediate2->Coupling2 Final_PROTAC Final Asymmetrical PROTAC Coupling2->Final_PROTAC

Caption: Workflow for asymmetrical PROTAC synthesis.

Protocol 2: Symmetrical PROTAC Synthesis

This protocol is for the synthesis of a PROTAC with two identical ligands.

Step 1: Full Deprotection of this compound

  • Dissolve this compound (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 50% v/v in DCM).

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate under reduced pressure to obtain the di-acid PEG4 linker.

Step 2: Symmetrical Amide Coupling

  • Dissolve the di-acid PEG4 linker (1.0 eq) in anhydrous DMF.

  • Add HATU (2.2 eq) and DIPEA (4.0 eq) and stir for 15 minutes.

  • Add the amine-functionalized ligand (2.2 eq).

  • Stir at room temperature overnight.

  • Work-up and purify as described in Protocol 1, Step 2.

Data Presentation

The length of the PEG linker can significantly impact the efficacy of a PROTAC. The following tables provide illustrative data on the influence of PEG linker length on the physicochemical and biological properties of PROTACs.

Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC AAlkyl Chain~8005.5150
PROTAC BPEG2~8504.8170
PROTAC C PEG4 ~940 4.1 190
PROTAC DPEG8~11152.7230

Data is illustrative and compiled from various sources in the literature.

Table 2: Biological Activity of PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl Chain>1000<202.5
PROTAC BPEG2500551.8
PROTAC C PEG4 102 >90 1.1
PROTAC DPEG8250700.8

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent. Data is illustrative and compiled from various sources in the literature, including a study on ERK1/2 degraders.[3]

Signaling Pathway Example: Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[3] Aberrant activation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention, including targeted protein degradation by PROTACs.[3] An ERK1/2-targeting PROTAC, for instance, would bind to ERK1/2 and recruit an E3 ligase to induce its degradation, thereby inhibiting downstream signaling.

ERK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proteasome Proteasome ERK->Proteasome Degradation Transcription_Factors Transcription Factors ERK->Transcription_Factors ERK_PROTAC ERK PROTAC ERK_PROTAC->ERK Binds E3_Ligase E3 Ligase ERK_PROTAC->E3_Ligase Recruits E3_Ligase->ERK Ubiquitinates Degraded_ERK Degraded ERK Proteasome->Degraded_ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: PROTAC-mediated degradation of ERK1/2 in the MAPK pathway.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its hydrophilic PEG chain can enhance the drug-like properties of the final molecule, while the dual t-butyl ester functionalities allow for flexible synthetic strategies. The protocols outlined in these application notes provide a foundation for researchers to design and synthesize both symmetrical and asymmetrical PROTACs for the targeted degradation of a wide range of proteins. Careful optimization of the reaction conditions, particularly for the mono-deprotection step, is crucial for the successful synthesis of heterobifunctional PROTACs.

References

Application Notes and Protocols for Trifluoroacetic Acid (TFA) Deprotection of t-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient deprotection of t-butyl esters using trifluoroacetic acid (TFA). The t-butyl ester is a valuable protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule synthesis, owing to its stability in various reaction conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid is a widely used reagent for this purpose due to its strong acidity, volatility, and the volatile nature of the byproducts formed.[1]

Reaction Mechanism

The deprotection of t-butyl esters with TFA proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation can then be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or it can react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[1][2] The use of excess TFA ensures the reaction proceeds to completion.[1]

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Fate of t-Butyl Cation t-Butyl_Ester R-CO-O-tBu Protonated_Ester R-C(=O+H)-O-tBu t-Butyl_Ester->Protonated_Ester + H+ TFA CF3COOH Protonated_Ester_2 R-C(=O+H)-O-tBu Carboxylic_Acid R-COOH Protonated_Ester_2->Carboxylic_Acid - (CH3)3C+ t-Butyl_Cation_2 (CH3)3C+ t-Butyl_Cation (CH3)3C+ Isobutylene CH2=C(CH3)2 t-Butyl_Cation_2->Isobutylene - H+ t-Butyl_TFA (CH3)3C-O-CO-CF3 t-Butyl_Cation_2->t-Butyl_TFA + CF3COO- TFA_Anion CF3COO-

Mechanism of TFA-mediated deprotection of t-butyl esters.

Factors Influencing Deprotection

Several factors can influence the efficiency and outcome of the TFA-mediated deprotection of t-butyl esters:

  • Trifluoroacetic Acid Concentration: The concentration of TFA is a critical parameter. Higher concentrations of TFA generally lead to faster reaction rates. Common conditions range from 25% to 95% TFA in a co-solvent like dichloromethane (B109758) (DCM).[3] For sensitive substrates, a lower concentration of TFA may be necessary to minimize side reactions.

  • Solvent: Dichloromethane (DCM) is the most commonly used co-solvent due to its ability to dissolve a wide range of organic compounds and its inertness under the reaction conditions.[1]

  • Temperature: Most deprotections are carried out at room temperature.[1][4] In some cases, with particularly stable t-butyl esters, gentle heating may be required, but this can also increase the risk of side reactions.

  • Reaction Time: The reaction time can vary from a few minutes to several hours, depending on the substrate and the reaction conditions.[1][4] Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

  • Scavengers: The highly reactive t-butyl cation generated during the deprotection can lead to side reactions, particularly the alkylation of sensitive functional groups present in the substrate, such as the indole (B1671886) ring of tryptophan or the phenol (B47542) ring of tyrosine.[2] To prevent these unwanted reactions, scavengers are often added to the reaction mixture. Common scavengers include:

    • Triisopropylsilane (TIS): Effectively traps the t-butyl cation.

    • Water: Can act as a scavenger for the t-butyl cation.

    • Thioanisole and 1,2-ethanedithiol (B43112) (EDT): Particularly useful in peptide synthesis to prevent side reactions with sulfur-containing amino acids.

Quantitative Data Summary

The TFA-mediated deprotection of t-butyl esters is generally a high-yielding reaction. The following tables summarize quantitative data from various sources, illustrating the efficiency of this method under different conditions.

Table 1: General Deprotection of t-Butyl Esters with TFA

SubstrateTFA ConcentrationSolventTime (h)TemperatureYield (%)
Di-tert-butyl 3,3'-iminodipropionateNot specifiedDichloromethane3 - 5Room Temp.High
Ugi Product50%Dichloromethane5Room Temp.Not specified
pNIPAM-b-ptBuAc-b-pNIPAm6 equivalentsDichloromethane72Room Temp.90-98% deprotection
Aromatic t-butyl estersNot specifiedDichloromethaneNot specifiedNot specifiedHigh

Table 2: Deprotection of tert-Butyl Esters of Various Carboxylic Acids

Carboxylic Acid MoietyTFA ConcentrationSolventTime (h)Yield (%)
2-Fluoro-4-nitrobenzoic acid derivativeNot specifiedDichloromethane1Not specified
Ns-protected PNU-142300 precursorNot specifiedDichloromethane194

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The provided data serves as a general guideline.

Experimental Protocols

General Protocol for the Deprotection of a Simple t-Butyl Ester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • t-Butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the t-butyl ester in dichloromethane (e.g., 0.1 to 0.5 M solution).

  • To the stirred solution, add trifluoroacetic acid (typically 10-20 equivalents, or as a 25-50% solution in DCM).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-5 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining TFA), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization, column chromatography, or other suitable methods if necessary.

Protocol for the Deprotection of a t-Butyl Ester in a Peptide Fragment

This protocol is adapted for substrates containing sensitive functional groups, such as peptides.

Materials:

  • t-Butyl ester-containing peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Place the peptide resin or protected peptide in a reaction vessel.

  • Add the scavenger cocktail to the reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification Start Dissolve t-Butyl Ester in DCM Add_TFA Add Trifluoroacetic Acid Start->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Check_Completion Is Reaction Complete? Monitor->Check_Completion Check_Completion->Stir No Evaporate Evaporate Solvent and Excess TFA Check_Completion->Evaporate Yes Dissolve Dissolve Residue in Organic Solvent Evaporate->Dissolve Wash Wash with Water, NaHCO3, Brine Dissolve->Wash Dry Dry with Na2SO4 Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Purify Purify by Chromatography/Recrystallization Filter_Concentrate->Purify End Isolated Carboxylic Acid Purify->End

General experimental workflow for TFA deprotection.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of TFA. Ensure the starting material is fully dissolved.

  • Side Product Formation: If side reactions are observed, especially with sensitive substrates, add a scavenger such as TIS to the reaction mixture. Lowering the reaction temperature may also help to minimize side product formation.

  • Difficult Purification: If the product is difficult to purify, ensure that all the TFA has been removed during the work-up by thorough washing with a saturated sodium bicarbonate solution. An acidic work-up can sometimes help in the isolation of the carboxylic acid product.

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Dichloromethane is a volatile and potentially harmful solvent; handle it with care in a fume hood.

References

Application Notes and Protocols for the Reaction of Bis-PEG4-t-butyl ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-t-butyl ester is a versatile, heterobifunctional crosslinker commonly employed in bioconjugation and drug delivery applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule features a central secondary amine and two polyethylene (B3416737) glycol (PEG) chains, each terminating in a t-butyl ester-protected carboxylic acid. This structure allows for a sequential conjugation strategy. The secondary amine can react with electrophiles such as activated carboxylic acids (e.g., NHS esters), while the t-butyl esters can be deprotected under acidic conditions to reveal terminal carboxylic acids. These newly exposed carboxylic acids can then be coupled to primary amine-containing molecules. This document provides detailed protocols and application notes for the reaction of this compound with primary amines, focusing on the acylation of the central secondary amine followed by deprotection of the t-butyl esters.

Properties of this compound

A summary of the key properties of this compound is provided in the table below. These properties are essential for designing and executing conjugation experiments.

PropertyValueReference
Molecular Weight 625.8 g/mol [1][2][3]
CAS Number 2055041-41-1[1][2][3]
Chemical Formula C30H59NO12[1][3]
Purity Typically >95%[1][2]
Solubility Soluble in Water, DMSO, DCM, DMF[1][3]
Storage Conditions -20°C[1][3]

Reaction with Primary Amine-Containing Molecules

The reaction of this compound with a molecule containing a primary amine typically proceeds in two main stages:

  • Acylation of the Secondary Amine: The primary amine-containing molecule must first be modified to introduce an electrophilic group, such as an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester). This activated molecule then reacts with the central secondary amine of the this compound to form a stable amide bond.

  • Deprotection of t-Butyl Esters: Following the acylation step, the t-butyl ester protecting groups are removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the corresponding di-carboxylic acid. This di-acid can then be further functionalized, for example, by coupling to another amine-containing molecule.

Experimental Protocols

The following protocols provide a general methodology for the two-stage reaction. Optimization of reaction conditions (e.g., stoichiometry, reaction time, and temperature) may be necessary for specific applications.

Protocol 1: Acylation of this compound with an NHS Ester

This protocol describes the reaction of the secondary amine of this compound with a pre-activated NHS ester of a molecule of interest (e.g., a cytotoxic drug for ADC synthesis).

Materials:

  • This compound

  • NHS ester of the molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Stir plate and stir bar

  • Reaction vessel

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate vessel, dissolve the NHS ester of the molecule of interest (1.1 equivalents) in the same anhydrous solvent.

  • To the solution of this compound, add DIPEA (2.0 equivalents) to act as a non-nucleophilic base.

  • Slowly add the solution of the NHS ester to the this compound solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours.

  • Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for a typical acylation reaction. Actual results may vary depending on the specific reactants and conditions.

ParameterValue
Reactant 1 This compound (100 mg, 0.16 mmol)
Reactant 2 NHS ester of Molecule X (1.1 eq, 0.176 mmol)
Solvent Anhydrous DMF (5 mL)
Reaction Time 8 hours
Reaction Temperature Room Temperature
Yield (after purification) 75-85%
Purity (by HPLC) >95%
Protocol 2: Deprotection of t-Butyl Esters

This protocol outlines the removal of the t-butyl protecting groups to generate the di-carboxylic acid derivative.

Materials:

  • Acylated this compound product from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolve the purified product from Protocol 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is completely consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) several times.

  • The final di-acid product is typically obtained as a solid or oil and can be used in the next step without further purification.

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction described in the protocols.

G cluster_workflow Experimental Workflow Start Start Acylation Protocol 1: Acylation of This compound Start->Acylation Purification1 Purification by Column Chromatography Acylation->Purification1 Deprotection Protocol 2: Deprotection of t-Butyl Esters Purification1->Deprotection Final_Product Di-carboxylic Acid Product Deprotection->Final_Product

Caption: A flowchart of the experimental workflow.

G cluster_reaction Reaction Scheme Reactant1 This compound Intermediate Acylated Intermediate Reactant1->Intermediate Acylation Reactant2 + R-CO-NHS Reactant2->Intermediate Product Di-carboxylic Acid Product Intermediate->Product Deprotection Reagent + TFA/DCM Reagent->Product

Caption: The overall chemical reaction scheme.

Applications in Drug Development

The di-carboxylic acid product obtained from this two-stage reaction serves as a valuable bifunctional linker in drug development. The two terminal carboxylic acids can be activated (e.g., as NHS esters) and subsequently coupled to primary amine-containing molecules, such as:

  • Targeting Ligands: For creating PROTACs that bring a target protein into proximity with an E3 ubiquitin ligase for degradation.

  • Antibodies: For the generation of ADCs, where the linker connects a potent cytotoxic drug to a monoclonal antibody that targets cancer cells.[4]

  • Solubilizing Moieties: To improve the aqueous solubility of hydrophobic drug candidates.

The PEG4 spacers within the linker enhance the solubility and pharmacokinetic properties of the resulting conjugate.[5]

Purification and Analysis

The purification of the acylated intermediate and the final di-acid product is crucial for obtaining high-purity conjugates.

  • Column Chromatography: Silica gel column chromatography is effective for purifying the acylated intermediate, separating it from unreacted starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for both the purification and purity analysis of the final di-acid product and subsequent conjugates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for monitoring reaction progress and confirming the identity of intermediates and the final product by providing molecular weight information.

Conclusion

The reaction of this compound with primary amine-containing molecules, through a two-stage process of acylation and deprotection, provides a robust and versatile method for the synthesis of complex bioconjugates. The protocols and application notes presented here offer a comprehensive guide for researchers and scientists in the field of drug development, enabling the rational design and synthesis of novel therapeutic agents. Careful execution of the experimental procedures and rigorous purification and analysis are paramount to achieving high-quality results.

References

Analytical Methods for the Characterization of Bis-PEG4-t-butyl Ester Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Bis-PEG4-t-butyl ester conjugates. These bifunctional polyethylene (B3416737) glycol (PEG) linkers are integral in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where precise characterization is critical. The following sections detail the primary analytical techniques for confirming the identity, purity, and stability of these conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound Conjugates

This compound linkers are valuable reagents in bioconjugation and medicinal chemistry.[1][2] They possess a central secondary amine from which two PEG4 arms extend, each terminating in a t-butyl ester. The t-butyl ester groups serve as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to reveal reactive termini for conjugation to biomolecules. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates.[3]

The general structure of an NH-bis(PEG4-t-butyl ester) is provided by its molecular formula, C30H59NO12, and a molecular weight of 625.8 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound conjugates. Both ¹H and ¹³C NMR are employed to verify the presence of the characteristic PEG backbone, the t-butyl ester groups, and the overall structural integrity of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of the this compound conjugate.

Materials:

  • This compound conjugate sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer according to standard procedures.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak or tetramethylsilane).

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a typical NH-bis(PEG4-t-butyl ester) structure. Actual shifts may vary slightly depending on the solvent and the specific conjugate.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
t-butyl (C(CH₃)₃) ~1.44 (s, 18H)~28.0
Quaternary Carbon (C(CH₃)₃) -~80.5
PEG Backbone (-OCH₂CH₂O-) 3.55-3.75 (m)~70.5
Ester Methylene (-CH₂COO-) ~2.5 (t)~36.0
Methylene adjacent to N (-NCH₂-) ~2.8 (t)~49.0

Note: The integration of the proton signals should correspond to the number of protons in each environment.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Tune and Shim load_sample->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C process_spectra Fourier Transform, Phasing, Baseline Correction acquire_13C->process_spectra reference Reference Chemical Shifts process_spectra->reference integrate Integrate Peaks (1H) reference->integrate assign Assign Signals to Structure integrate->assign HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phases A & B prep_mp->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect Detection (ELSD/CAD) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Interpretation inject_lcms Inject Sample separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize Electrospray Ionization (ESI) separate_lcms->ionize analyze Mass Analysis (e.g., TOF) ionize->analyze detect_ms Ion Detection analyze->detect_ms tic Generate Total Ion Chromatogram detect_ms->tic mass_spectra Extract Mass Spectra tic->mass_spectra confirm_mw Confirm Molecular Weight & Identify Adducts mass_spectra->confirm_mw

References

Application Notes and Protocols for Bis-PEG4-t-butyl Ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Bis-PEG4-t-butyl Ester

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][3]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4]

This compound is a versatile, flexible, and hydrophilic linker used in the synthesis of PROTACs.[4] The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability.[1][] The terminal t-butyl ester groups provide protected carboxylic acid functionalities, allowing for a modular and controlled synthesis strategy. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing a PEG4 linker derived from this compound.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates E2 E2->Ternary_Complex Recruited to complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

PROTACTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
Hypothetical PROTAC A BRD4Pomalidomide (CRBN)H661< 500> 80[6]
Hypothetical PROTAC B TBK1VHL Ligand-~3 (for 21-atom linker)~96 (for 21-atom linker)[6]

Note: The data presented is illustrative for PROTACs with PEG linkers of similar length and may not be representative of all PROTACs synthesized with a PEG4 linker.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a PEG4 Linker

This protocol describes a general strategy for synthesizing a PROTAC where the this compound is first converted to an amine-PEG4-acid linker, which is then coupled to the target protein and E3 ligase ligands.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Start This compound Step1 1. Monoprotection 2. Amine Introduction Start->Step1 Linker Amine-PEG4-t-butyl ester Step1->Linker Step2 Amide Coupling with POI Ligand-COOH Linker->Step2 Intermediate1 POI Ligand-PEG4-t-butyl ester Step2->Intermediate1 Step3 TFA Deprotection Intermediate1->Step3 Intermediate2 POI Ligand-PEG4-COOH Step3->Intermediate2 Step4 Amide Coupling with E3 Ligase Ligand-NH2 Intermediate2->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

General workflow for PROTAC synthesis.

Materials:

  • This compound

  • Amine-containing POI ligand

  • Carboxylic acid-containing E3 ligase ligand (or vice versa)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Amine protecting group (e.g., Boc anhydride)

  • Deprotection reagents (e.g., TFA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

Procedure:

  • Synthesis of Mono-protected Amine-PEG4-t-butyl ester: This is a multi-step process involving the selective deprotection of one t-butyl ester, followed by conversion of the resulting carboxylic acid to an amine. This intermediate is the key building block for sequential coupling.

  • First Amide Coupling:

    • Dissolve the carboxylic acid-functionalized ligand (either for the POI or E3 ligase) in anhydrous DMF.

    • Add coupling reagents (e.g., HATU and DIPEA) and stir for 15-30 minutes at room temperature.

    • Add the mono-protected Amine-PEG4-t-butyl ester to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

    • Upon completion, purify the product by flash chromatography or preparative HPLC.

  • Deprotection of the t-butyl Ester:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (typically 20-50% v/v) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.

  • Second Amide Coupling:

    • Dissolve the deprotected intermediate in anhydrous DMF.

    • In a separate flask, activate the carboxylic acid of the second ligand using coupling reagents.

    • Add the activated second ligand to the solution of the deprotected intermediate.

    • Stir the reaction at room temperature overnight. Monitor progress by LC-MS.

  • Purification of the Final PROTAC:

    • Purify the final PROTAC molecule using preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][3][7]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.[2]

    • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).[2]

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[2]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[2]

    • Add an appropriate volume of lysis buffer to each well and scrape the cells.[2]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[2]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[2]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.[7]

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[2]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[3][8][9]

Materials:

  • Cells in culture

  • PROTAC compound

  • 96-well plates (clear bottom for adherent cells, opaque for suspension cells)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.[10]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTS Assay:

    • Add 20 µL of MTS solution to each well.[8][9]

    • Incubate the plate for 1-4 hours at 37°C.[8][9]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot cell viability against PROTAC concentration to determine the IC50 value.

Logical Relationships and Experimental Workflow

Logical Relationship of Linker Properties

Linker_Properties Logical Relationship of Linker Properties Linker Linker Properties (e.g., PEG4) Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary_Complex_Stability Ternary Complex Stability Linker->Ternary_Complex_Stability Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Degradation_Efficacy Permeability->Degradation_Efficacy Ternary_Complex_Stability->Degradation_Efficacy

Logical relationship of linker properties.

Experimental Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, HRMS, NMR) Synthesis->Purification Western_Blot Western Blot for Protein Degradation Purification->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Purification->Viability_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Purification->Ternary_Complex_Assay Degradation_Data Determine DC50 & Dmax Western_Blot->Degradation_Data Conclusion Evaluate PROTAC Efficacy & Therapeutic Potential Degradation_Data->Conclusion Viability_Data Determine IC50 Viability_Assay->Viability_Data Viability_Data->Conclusion Ternary_Complex_Data Assess Complex Formation Ternary_Complex_Assay->Ternary_Complex_Data Ternary_Complex_Data->Conclusion

Workflow for PROTAC evaluation.

Conclusion

The this compound serves as a valuable and versatile building block for the synthesis of PROTACs. Its incorporation as a PEG4 linker can favorably modulate the physicochemical properties of the resulting degrader molecule, potentially leading to improved solubility and cellular efficacy. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of PROTACs containing a PEG4 linker. Careful optimization of the linker length and composition remains a critical aspect of PROTAC design to achieve potent and selective protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of Bis-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the incomplete deprotection of Bis-PEG4-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for the deprotection of this compound?

The most common and effective method for the deprotection of t-butyl esters, including those on PEG linkers, is acidolysis using trifluoroacetic acid (TFA).[1] A typical starting point is a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[1][2]

Q2: How can I monitor the progress of the deprotection reaction?

Reaction progress can be monitored by analytical techniques such as:

  • ¹H NMR Spectroscopy: The disappearance of the singlet peak corresponding to the t-butyl protons, typically found around 1.4 ppm, is a clear indicator of successful deprotection.[1]

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the product compared to the starting material can be observed.

  • Thin-Layer Chromatography (TLC): A change in the Rf value of the product can indicate the removal of the t-butyl group.

  • LC-MS: This can be used to confirm the mass of the deprotected product.

Q3: What are the primary byproducts of the TFA-mediated deprotection?

The deprotection reaction generates a stable t-butyl cation.[1] This cation can be deprotonated to form isobutylene (B52900) gas or it can react with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate.[3][4] More critically, this reactive carbocation can lead to side reactions, particularly the alkylation of electron-rich functional groups if present in the molecule.[1][3]

Q4: Can the deprotected Bis-PEG4-carboxylic acid be used directly in the next reaction step?

Following deprotection, the product is typically obtained as a TFA salt. After removal of excess TFA and solvent, the resulting residue can sometimes be used directly. However, for subsequent reactions that are sensitive to acidic conditions, it is advisable to neutralize the TFA salt. This can be achieved by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during an aqueous workup.[2] Co-evaporation with a non-polar solvent like toluene (B28343) can also help remove residual TFA.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound.

Problem Potential Cause Troubleshooting Steps & Recommendations
Incomplete Deprotection Insufficient Reagent or Reaction Time: The reaction may not have reached completion.- Increase the concentration of TFA (e.g., from 20% to 50% or even 95%).- Extend the reaction time (e.g., from 2 hours to 4-6 hours), monitoring progress by HPLC or ¹H NMR.[1][2]
Low Quality or Degraded TFA: Old or improperly stored TFA can lose its efficacy.- Use a fresh, high-purity bottle of TFA for the reaction.
Steric Hindrance: The PEG chains may sterically hinder the approach of TFA to the ester groups.- Consider using a stronger acid system, though this may risk cleaving other sensitive functional groups.- For future syntheses, a longer PEG linker might reduce steric hindrance.[1]
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.- Ensure the this compound is completely dissolved in the chosen solvent (e.g., DCM) before adding TFA.[2]
Formation of Side Products Alkylation by t-butyl Cation: The reactive t-butyl cation can alkylate nucleophilic sites on your molecule.- Add a carbocation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1][5] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1][5]
Difficulty in Product Isolation High Solubility of the PEGylated Product: The deprotected product may be soluble in the precipitation solvent.- After concentrating the reaction mixture, precipitate the product by adding it to a large volume of cold diethyl ether.[1][2] Perform the precipitation at 0°C or lower to maximize yield.
Incomplete Removal of Scavengers: Scavengers and their byproducts can contaminate the final product.- Perform multiple precipitations from cold diethyl ether.- If impurities persist, consider purification by size-exclusion chromatography (SEC).[1]

Experimental Protocols

Protocol 1: Standard TFA Deprotection of this compound
  • Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • Dissolve the crude product in a minimal amount of DCM.

  • Precipitation: Add the DCM solution dropwise to a stirred flask containing cold diethyl ether (at least 10-fold volume excess) to precipitate the deprotected product.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection with Scavengers
  • Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Reaction: Add the cleavage cocktail to the this compound (approximately 10 mL per 1 g of substrate).

  • Stirring: Stir the mixture at room temperature for 2-4 hours.

  • Work-up and Isolation: Follow steps 6-8 from Protocol 1. Note that additional precipitations may be necessary to remove scavenger-related byproducts.

Visualizations

Deprotection_Workflow Troubleshooting Workflow for Incomplete Deprotection start Start: Incomplete Deprotection Observed check_reagents Check Reagent Quality (Fresh TFA?) start->check_reagents check_reagents->start  No, Replace TFA increase_tfa Increase TFA Concentration (e.g., 20% -> 50%) check_reagents->increase_tfa  Yes extend_time Extend Reaction Time (e.g., 2h -> 4-6h) increase_tfa->extend_time add_scavengers Consider Side Reactions (Add Scavengers?) extend_time->add_scavengers use_scavengers Use Scavenger Cocktail (TFA/H2O/TIS) add_scavengers->use_scavengers  Yes check_solubility Check Solubility add_scavengers->check_solubility  No use_scavengers->check_solubility adjust_solvent Adjust Solvent System check_solubility->adjust_solvent  Issue analyze Analyze Product (NMR, HPLC, LC-MS) check_solubility->analyze  OK adjust_solvent->analyze end Complete Deprotection analyze->end

Caption: A troubleshooting workflow for incomplete deprotection.

Deprotection_Mechanism TFA-Mediated Deprotection of t-Butyl Ester start_material This compound R-COO-tBu protonation Protonation R-COO(H+)-tBu start_material->protonation + TFA (H+) cleavage Cleavage R-COOH + C(CH3)3+ protonation->cleavage product Deprotected Product Bis-PEG4-carboxylic acid cleavage->product side_reaction {Side Reaction | Alkylation} cleavage->side_reaction t-butyl cation scavenger {Scavenging | t-Bu+ + Scavenger -> Trapped Cation} side_reaction->scavenger

Caption: The mechanism of TFA-mediated t-butyl ester deprotection.

References

Technical Support Center: Bis-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG4-t-butyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this linker in their experiments.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the use of this compound, which is a homobifunctional linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The workflow typically involves deprotection of the t-butyl ester groups to reveal terminal carboxylic acids, followed by activation and conjugation.

Issue 1: Incomplete Deprotection of t-Butyl Ester

Question Possible Cause Recommended Solution
Why is the deprotection of the t-butyl ester incomplete? Insufficient acid strength or concentration.Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (B109758) (DCM). A common condition is 20-50% TFA in DCM.
Reaction time is too short.Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS to ensure completion.
Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

Issue 2: Side Reactions During Deprotection

Question Possible Cause Recommended Solution
My target molecule, which contains sensitive amino acids, is being modified during deprotection. Why? Formation of t-butyl cations during acid-mediated deprotection.The t-butyl cation is a reactive electrophile that can alkylate electron-rich residues like tryptophan and methionine.[1]
How can I prevent this side reaction?Add a scavenger to the deprotection mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole, which will quench the t-butyl cations.[1]

Issue 3: Low Yield During Carboxylic Acid Activation and Conjugation

Question Possible Cause Recommended Solution
The subsequent conjugation step has a low yield. What could be the problem? Inefficient activation of the carboxylic acid.Use a reliable activating agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive NHS ester.[2]
Hydrolysis of the activated ester.The O-acylisourea intermediate formed with EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[2] The NHS ester is also susceptible to hydrolysis, especially at higher pH.[3][4][5] Perform the reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5) and use the activated linker immediately.
Competing reactions from buffers.Avoid using buffers containing primary amines (e.g., Tris) or carboxyl groups, as they will compete in the reaction.[3] Phosphate, borate, or HEPES buffers are generally recommended.[3]
Formation of N-acylurea byproduct.An excess of EDC can lead to the formation of a stable N-acylurea, which is unreactive towards amines.[6] Use an optimized stoichiometry of EDC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinker containing a 4-unit polyethylene (B3416737) glycol (PEG) spacer. Both ends are terminated with a carboxylic acid protected by a t-butyl ester. It is commonly used as a linker in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8]

Q2: How do I remove the t-butyl protecting groups?

The t-butyl esters are typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[1][9]

Q3: What are the byproducts of the t-butyl ester deprotection?

The primary byproduct is isobutylene, which is formed from the t-butyl cation.[9] In the presence of TFA, t-butyl trifluoroacetate (B77799) can also be formed.[1]

Q4: How do I activate the deprotected carboxylic acid for conjugation to an amine?

The most common method is to use a carbodiimide (B86325), such as EDC, to form an active O-acylisourea intermediate.[2] To increase efficiency and stability, N-hydroxysuccinimide (NHS) or Sulfo-NHS is often added to convert this intermediate into a more stable, amine-reactive NHS ester.[2]

Q5: What is the optimal pH for conjugating the activated PEG linker to a primary amine?

The reaction of an NHS ester with a primary amine is most efficient at a pH range of 7.2 to 8.5.[3] However, the hydrolysis of the NHS ester is also accelerated at higher pH.[3][4] Therefore, a compromise is often made, and the reaction is typically carried out at a pH of around 7.5.

Q6: How can I monitor the progress of my reactions?

The deprotection and conjugation reactions can be monitored using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Deprotection of this compound

  • Dissolve this compound in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Optional but recommended: Add a scavenger such as triisopropylsilane (TIS) (1-5% v/v) to prevent side reactions.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the TFA and solvent under reduced pressure.

  • The resulting Bis-PEG4-acid can be used directly or after purification.

Protocol 2: Activation and Conjugation to an Amine-containing Molecule

  • Dissolve the deprotected Bis-PEG4-acid in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Add N-hydroxysuccinimide (NHS) or Sulfo-NHS (1.1 equivalents per carboxyl group).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents per carboxyl group).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Add the amine-containing molecule (e.g., protein, peptide, or small molecule ligand) dissolved in a suitable buffer (e.g., PBS, pH 7.4). The final pH of the reaction mixture should be between 7.2 and 7.5.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

experimental_workflow start This compound deprotection Deprotection (TFA, DCM, Scavenger) start->deprotection deprotected_linker Bis-PEG4-acid deprotection->deprotected_linker activation Activation (EDC, NHS) deprotected_linker->activation activated_linker Bis-PEG4-NHS ester activation->activated_linker conjugation Conjugation (Amine-containing molecule, pH 7.2-7.5) activated_linker->conjugation final_product Final Conjugate conjugation->final_product

Caption: Workflow for using this compound.

troubleshooting_logic issue Low Conjugation Yield? check_deprotection Check Deprotection Step issue->check_deprotection Yes check_activation Check Activation Step check_deprotection->check_activation incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection check_conjugation Check Conjugation Conditions check_activation->check_conjugation hydrolysis Hydrolysis of Activated Ester check_activation->hydrolysis side_reactions Side Reactions (N-acylurea) check_activation->side_reactions wrong_buffer Incorrect Buffer (e.g., Tris) check_conjugation->wrong_buffer side_reactions cluster_deprotection Deprotection Step tbutyl_ester This compound tbutyl_cation t-Butyl Cation tbutyl_ester->tbutyl_cation + TFA tfa TFA isobutylene Isobutylene (Desired) tbutyl_cation->isobutylene alkylation Alkylation of Trp, Met (Side Reaction) tbutyl_cation->alkylation

References

Technical Support Center: Optimizing Reaction Conditions for Bis-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis and purification of Bis-PEG4-t-butyl ester, a commonly used PEG-based PROTAC linker. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and key properties of this compound?

This compound, also known as NH-bis(PEG4-t-butyl ester), is a branched polyethylene (B3416737) glycol (PEG) derivative. It features a central secondary amine functional group to which two tetraethylene glycol (PEG4) chains are attached. Each PEG chain is terminated with a t-butyl ester. This structure provides a hydrophilic spacer with two protected carboxylic acid functionalities.

Key Properties:

PropertyValueReference
Molecular FormulaC30H59NO12[1][2]
Molecular Weight625.8 g/mol [1][2]
AppearanceVaries (typically an oil or waxy solid)
Purity (typical)>95% - 98%[1][3]
SolubilityWater, DMSO, DCM, DMF[1]

Q2: What is the primary application of this compound?

This compound is predominantly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The PEG linker in this compound provides desirable physicochemical properties such as increased solubility and improved cell permeability to the final PROTAC molecule.

Q3: What is the general synthetic strategy for preparing this compound?

The most common method for synthesizing this compound is through a Williamson ether synthesis. This involves the dialkylation of a primary amine with a suitable PEG4-containing electrophile that is terminated with a t-butyl ester. A common precursor is a tosylated or halogenated PEG4-t-butyl ester.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of NH-bis(PEG4-t-butyl ester) starting from a commercially available amino-PEG4-t-butyl ester and a tosylated PEG4-t-butyl ester.

Materials:

  • Amino-PEG4-t-butyl ester

  • Tos-PEG4-t-butyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-t-butyl ester (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: To the cooled suspension, add a solution of Tos-PEG4-t-butyl ester (1.2 equivalents) in anhydrous DMF dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Expected Yield: 60-80% (This is an estimate and may vary based on reaction scale and purity of starting materials).

Protocol 2: Purification by Column Chromatography

Materials:

Procedure:

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., DCM). For basic amine compounds, consider using an amine-functionalized silica gel to minimize tailing and improve separation.[5][6]

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol. If using standard silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Deprotection of t-butyl esters

This protocol describes the acid-catalyzed cleavage of the t-butyl ester groups to yield the corresponding di-acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the purified this compound in DCM in a round-bottom flask.

  • Acid Addition: Add an excess of TFA to the solution (e.g., 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS by observing the disappearance of the starting material and the appearance of the di-acid product.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the starting amine.Use a stronger base (e.g., NaH) and ensure anhydrous conditions.
Poor reactivity of the electrophile (e.g., alkyl chloride instead of tosylate or iodide).Convert the leaving group to a more reactive one (e.g., using the Finkelstein reaction to convert a chloride to an iodide).
Side reactions such as elimination.Ensure the use of a primary electrophile. Williamson ether synthesis is not efficient with secondary or tertiary halides.
Moisture in the reaction.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Presence of Multiple Impurities Incomplete reaction, leaving starting materials.Increase reaction time or temperature, or use a slight excess of the electrophile.
Formation of over-alkylated (quaternary ammonium (B1175870) salt) or under-alkylated (mono-PEGylated) products.Carefully control the stoichiometry of the reactants.
Elimination byproducts.Use a less sterically hindered base or a more reactive electrophile at a lower temperature.
Difficulty in Purification Streaking or poor separation on silica gel column.The basic amine group can interact strongly with acidic silica. Add a competing base like triethylamine (0.1-1%) to the eluent or use an amine-functionalized silica gel column.[5][6]
Co-elution of product with impurities of similar polarity.Optimize the solvent gradient in column chromatography. Consider using a different stationary phase (e.g., reverse-phase chromatography).
Incomplete t-butyl Ester Deprotection Insufficient acid strength or reaction time.Increase the concentration of TFA or the reaction time. Monitor the reaction closely by LC-MS.
Steric hindrance around the ester group.Consider using a stronger acid system or a longer reaction time.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_deprotection Deprotection (Optional) Amino-PEG4-t-butyl_ester Amino-PEG4-t-butyl ester Reaction Williamson Ether Synthesis (NaH, DMF) Amino-PEG4-t-butyl_ester->Reaction Tos-PEG4-t-butyl_ester Tos-PEG4-t-butyl ester Tos-PEG4-t-butyl_ester->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Column Chromatography (Silica or Amine-Silica) Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Deprotection Acid Cleavage (TFA, DCM) Pure_Product->Deprotection Final_Product Bis-PEG4-diacid Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent stoichiometry - Ensure anhydrous conditions Incomplete_Reaction->Optimize_Reaction Yes Multiple_Products Multiple Products? Incomplete_Reaction->Multiple_Products No End Improved Yield and Purity Optimize_Reaction->End Optimize_Purification Optimize Purification: - Adjust column chromatography gradient - Use amine-silica or add TEA - Consider alternative purification methods Multiple_Products->Optimize_Purification No (Purification Issue) Side_Reactions Identify Side Products (MS) - Over/under alkylation? - Elimination? Multiple_Products->Side_Reactions Yes Optimize_Purification->End Adjust_Stoichiometry Adjust Reactant Stoichiometry Side_Reactions->Adjust_Stoichiometry Modify_Conditions Modify Reaction Conditions: - Lower temperature - Use less hindered base Side_Reactions->Modify_Conditions Adjust_Stoichiometry->End Modify_Conditions->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Purification of Bis-PEG4-t-butyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis-PEG4-t-butyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific PEG-based PROTAC linkers.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and what is its primary application?

A1: A this compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1] These linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells by utilizing the intracellular ubiquitin-proteasome system.[1] The molecule features two PEG4 chains, each terminated with a t-butyl ester, which protects a carboxylic acid group.

Q2: What are the main challenges in purifying this compound conjugates?

A2: The primary challenges in purifying these conjugates stem from the properties of the PEG linker and the t-butyl ester groups:

  • Product Heterogeneity: The reaction mixture can contain the desired product alongside unreacted starting materials and various side products.

  • High Polarity: The PEG chain gives the molecule high polarity, which can lead to issues like streaking in normal-phase chromatography.[2]

  • Lack of a Strong UV Chromophore: The basic PEG structure doesn't absorb strongly in the UV-Vis spectrum, which can make detection by standard HPLC methods challenging.[2]

  • Stability of t-butyl Ester: The t-butyl ester is sensitive to acidic conditions, which are often used in reverse-phase chromatography. This can lead to premature deprotection.[3][4]

Q3: Which chromatographic techniques are most effective for purifying this compound conjugates?

A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for purifying PEGylated molecules. The two most common modes of HPLC for this purpose are:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity and is highly effective for purifying PEGylated conjugates.[][6][7]

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for removing unreacted starting materials or aggregates.[][8]

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound conjugates.

Issue 1: Poor Resolution in RP-HPLC

Symptom: The peaks for the desired conjugate and impurities are overlapping in the chromatogram.

Possible Cause Suggested Solution
Inappropriate HPLC column For RP-HPLC, select a column with a suitable stationary phase (e.g., C8, C18) and pore size. The choice will depend on the properties of the conjugated molecule.[6] For some PEG compounds, C4 or C8 columns can provide better separation than C18.[9]
Suboptimal gradient elution Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can improve resolution.[6]
Incorrect mobile phase Adjust the mobile phase composition. For RP-HPLC, varying the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid) can significantly impact separation.[6]
Column overload Reduce the amount of sample loaded onto the column.[9]
Issue 2: Low Recovery of the Purified Conjugate

Symptom: The final yield of the purified conjugate is significantly lower than expected.

Possible Cause Suggested Solution
Adsorption to the column The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry or modify the mobile phase to reduce non-specific binding.[6]
Product degradation The t-butyl ester may be cleaving under acidic mobile phase conditions. Consider using a mobile phase with a neutral pH modifier, such as ammonium (B1175870) acetate, if your conjugate is sensitive to acid.[2] Investigate the stability of your conjugate at different pH values and temperatures.[6]
Precipitation on the column The conjugate may be precipitating on the column due to the mobile phase composition. Ensure your sample is fully dissolved in the mobile phase before injection.[6]
Issue 3: Presence of Unexpected Peaks in the Final Product

Symptom: HPLC analysis of the purified fraction shows additional, unidentified peaks.

Possible Cause Suggested Solution
Reaction byproducts The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.[6]
Degradation products The conjugate or starting materials may have degraded during the reaction or purification. This could include the cleavage of the t-butyl ester. Analyze the stability of all components under the experimental conditions.[6]
Contaminants from reagents or solvents Ensure the use of high-purity reagents and solvents.

Experimental Protocols

Preparative Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline and should be optimized for your specific conjugate.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

  • Injection Volume: 1 mL of the filtered reaction mixture.

  • Fraction Collection: Collect fractions based on the elution profile of the desired conjugate.

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Inject Fractions Collect Fractions RP_HPLC->Fractions Purity Purity Analysis (Analytical HPLC, LC-MS) Fractions->Purity Analyze PureProduct Pure Conjugate Purity->PureProduct Pool Pure Fractions

Caption: A general workflow for the purification of this compound conjugates.

TroubleshootingTree cluster_issues cluster_solutions Start Purification Issue Detected PoorRes Poor Resolution Start->PoorRes Symptom LowYield Low Yield Start->LowYield Symptom ExtraPeaks Unexpected Peaks Start->ExtraPeaks Symptom Sol_Grad Optimize Gradient PoorRes->Sol_Grad Cause: Suboptimal Gradient Sol_Col Change Column (C8/C4) PoorRes->Sol_Col Cause: Wrong Column Sol_MP Adjust Mobile Phase PoorRes->Sol_MP Cause: Wrong Mobile Phase Sol_Stab Check Stability (pH, Temp) LowYield->Sol_Stab Cause: Degradation Sol_Bind Reduce Non-specific Binding LowYield->Sol_Bind Cause: Column Adsorption ExtraPeaks->Sol_Stab Cause: Degradation Sol_React Optimize Reaction ExtraPeaks->Sol_React Cause: Side Products Sol_Purity Use High-Purity Reagents ExtraPeaks->Sol_Purity Cause: Contamination

Caption: A logical approach to troubleshooting common purification issues.

References

Troubleshooting low yield in PROTAC synthesis with Bis-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Bis-PEG4-t-butyl ester as a linker.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic strategy for creating a heterobifunctional PROTAC using a symmetrical linker like this compound?

A1: A stepwise approach is generally employed. This involves the mono-functionalization of the this compound with the first ligand (either the warhead or the E3 ligase ligand), followed by purification of the mono-substituted intermediate. The second step is the deprotection of the remaining t-butyl ester to reveal a carboxylic acid. Finally, the third step is the coupling of the second ligand to this newly formed carboxylic acid.

Q2: Which coupling reagents are recommended for the amide bond formation with the carboxylic acids derived from the this compound linker?

A2: Standard peptide coupling reagents are effective. The most commonly used combination is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).[1]

Q3: What are the standard conditions for the deprotection of the t-butyl ester in the PROTAC synthesis workflow?

A3: The t-butyl ester is typically removed under acidic conditions. A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM). The reaction is usually carried out at room temperature and monitored by LC-MS for completion.[1]

Q4: How can I monitor the progress of the reaction at each step?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal analytical technique to monitor the progress of each reaction step. By analyzing small aliquots of the reaction mixture, you can track the consumption of starting materials and the formation of the desired product, as well as any potential side products.

Q5: What are the main challenges when working with a symmetrical bifunctional linker?

A5: The primary challenge is achieving selective mono-substitution. The reaction conditions need to be carefully controlled to minimize the formation of the di-substituted product. Additionally, purification of the mono-substituted product from the di-substituted and unreacted starting material can be challenging due to similar polarities.

Troubleshooting Guide for Low Yield

Low yield is a common issue in multi-step organic synthesis. The following sections provide guidance on troubleshooting low yields at different stages of your PROTAC synthesis with this compound.

Problem 1: Low Yield in Mono-Amide Coupling Step

This step involves reacting one equivalent of your amine-containing ligand with the this compound.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Inefficient Carboxylic Acid Activation Increase the equivalents of coupling reagent (HATU) to 1.2-1.5 eq. and the base (DIPEA) to 2-3 eq. Ensure all reagents are anhydrous.Improved conversion of the starting material to the mono-coupled product.
Steric Hindrance If the amine on your ligand is sterically hindered, consider increasing the reaction temperature to 40-50 °C and extending the reaction time.Increased reaction rate and higher yield of the desired product.
Formation of Di-substituted Product Use a slight excess of the this compound (1.1-1.2 eq.) relative to your amine-containing ligand to favor mono-substitution. Monitor the reaction closely by LC-MS and stop it once the maximum amount of mono-substituted product is formed.Minimized formation of the di-substituted byproduct, simplifying purification.
Hydrolysis of Activated Ester Ensure the reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware.Reduced hydrolysis of the activated ester intermediate, leading to a higher yield.

Quantitative Data Comparison (Illustrative)

Parameter Expected Yield (%) Observed Low Yield (%)
Mono-acylation50 - 70< 30
Problem 2: Incomplete Deprotection of the t-Butyl Ester

This step involves the removal of the t-butyl protecting group to generate a free carboxylic acid.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Insufficient Acid Increase the concentration of TFA in DCM to 20-50% (v/v). Ensure the reaction is stirred for an adequate amount of time (1-3 hours).Complete conversion of the t-butyl ester to the carboxylic acid, as confirmed by LC-MS.
Presence of Acid-Scavenging Species Ensure the starting material is free from basic impurities that could neutralize the TFA.Efficient deprotection reaction with a higher yield of the desired carboxylic acid.
Premature Work-up Monitor the reaction by LC-MS until the starting material is fully consumed before proceeding with the work-up.Avoids isolation of a mixture of starting material and product.

Quantitative Data Comparison (Illustrative)

Parameter Expected Yield (%) Observed Low Yield (%)
Deprotection> 90< 70
Problem 3: Low Yield in the Final Amide Coupling Step

This step involves coupling the second amine-containing ligand to the deprotected carboxylic acid intermediate.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Poor Quality of Intermediate Ensure the carboxylic acid intermediate from the previous step is pure and free of residual TFA, which can interfere with the coupling reaction. Co-evaporation with a non-polar solvent like toluene (B28343) can help remove residual acid.Improved coupling efficiency and a cleaner reaction profile.
Inefficient Coupling Similar to the first coupling step, ensure optimal amounts of coupling reagent (HATU, 1.2-1.5 eq.) and base (DIPEA, 2-3 eq.) are used.Higher conversion to the final PROTAC product.
Product Degradation If the final PROTAC is unstable, consider milder reaction conditions or a different coupling reagent.Minimized degradation and improved isolated yield of the final product.
Difficult Purification The final PROTAC may be difficult to purify by column chromatography due to its properties. Consider preparative HPLC for final purification.[1]Higher purity and better recovery of the final PROTAC.

Quantitative Data Comparison (Illustrative)

Parameter Expected Yield (%) Observed Low Yield (%)
Final Coupling40 - 60< 25

Experimental Protocols

Protocol 1: General Procedure for Mono-Amide Coupling
  • Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS every 1-2 hours.

  • Once the desired mono-substituted product is maximized, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for t-Butyl Ester Deprotection
  • Dissolve the mono-substituted t-butyl ester intermediate in DCM.

  • Add TFA (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting carboxylic acid is often used in the next step without further purification after co-evaporation with toluene to remove residual TFA.

Protocol 3: General Procedure for Final Amide Coupling
  • Dissolve the carboxylic acid intermediate (1.0 eq) and the second amine-containing ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the final PROTAC molecule by preparative HPLC.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Mono-Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Coupling Ligand1 Amine-Ligand 1 MonoProduct Mono-substituted Intermediate Ligand1->MonoProduct HATU, DIPEA, DMF Linker This compound Linker->MonoProduct MonoProduct_ref Mono-substituted Intermediate Deprotected Carboxylic Acid Intermediate Deprotected_ref Carboxylic Acid Intermediate MonoProduct_ref->Deprotected TFA, DCM Ligand2 Amine-Ligand 2 FinalPROTAC Final PROTAC Ligand2->FinalPROTAC Deprotected_ref->FinalPROTAC HATU, DIPEA, DMF Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Yield Observed Step Identify Synthesis Step with Low Yield Mono-Coupling Deprotection Final Coupling Start->Step Coupling_Causes Inefficient Activation Steric Hindrance Di-substitution Hydrolysis Step:s1->Coupling_Causes Deprotection_Causes Insufficient Acid Acid Scavenging Premature Work-up Step:s2->Deprotection_Causes Final_Coupling_Causes Poor Intermediate Quality Inefficient Coupling Product Degradation Purification Issues Step:s3->Final_Coupling_Causes Coupling_Solutions Increase Reagents Higher Temp/Time Control Stoichiometry Anhydrous Conditions Coupling_Causes->Coupling_Solutions Address Deprotection_Solutions Increase TFA Conc. Purify Starting Material Monitor by LC-MS Deprotection_Causes->Deprotection_Solutions Address Final_Coupling_Solutions Purify Intermediate Optimize Coupling Milder Conditions Prep-HPLC Final_Coupling_Causes->Final_Coupling_Solutions Address

References

Steric hindrance effects with Bis-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG4-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this versatile linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions in a practical Q&A format to help you navigate your experiments successfully.

Q1: What is the primary application of this compound?

A1: this compound is a heterobifunctional, PEG-based linker commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.[1] The this compound serves as a flexible, hydrophilic spacer connecting the ligand for the target protein and the ligand for the E3 ligase.

Q2: I am observing low yield in my first conjugation step to the this compound. What are the possible causes and solutions?

A2: Low conjugation yield can stem from several factors. Here’s a troubleshooting guide:

Possible CauseRecommended Solution(s)
Suboptimal Reaction pH Ensure the pH of your reaction buffer is appropriate for the chemistry you are using. For example, NHS ester reactions with primary amines are most efficient at a pH of 7.2-8.5.[2][3]
Hydrolysis of a Reactive Group If you have converted one of the functional ends to a more reactive species (like an NHS ester), it may be susceptible to hydrolysis. Use freshly prepared activated linkers and consider preparing stock solutions in a dry, aprotic solvent like DMSO or DMF, adding it to the reaction buffer just before use.[3]
Steric Hindrance The PEG4 linker itself is designed to minimize steric hindrance, but the structure of your protein or small molecule can still impede the reaction.[4][5] Consider optimizing the molar ratio of the reactants or extending the reaction time.
Inaccessible Functional Groups The target functional groups on your protein or molecule may not be readily accessible. For proteins, you might consider gentle denaturation and refolding if your protein's stability allows.
Buffer Incompatibility Avoid buffers containing primary amines (e.g., Tris or glycine) if you are performing an NHS ester conjugation, as they will compete with your target molecule.[3]

Q3: How does the PEG4 length of this linker affect steric hindrance and the properties of my final conjugate?

A3: The PEG4 linker plays a crucial role in managing steric hindrance and modulating the physicochemical properties of the final conjugate.[4][5]

  • Reduces Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides spatial separation between the two conjugated molecules. This is critical for preserving the biological activity of proteins by preventing the second molecule from interfering with binding sites.[4]

  • Increases Hydrophilicity: The ethylene (B1197577) glycol units increase the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules, helping to prevent aggregation.[4][5]

  • Impact on Biological Activity: While PEG linkers mitigate steric hindrance between conjugated molecules, the PEG chain itself can sometimes shield the conjugated molecule, potentially reducing its biological activity.[6] The optimal PEG length often represents a balance between improved pharmacokinetics and maintaining potent bioactivity.[5][6] Longer PEG chains generally lead to a longer circulation half-life but may decrease in vitro cytotoxicity.[5][6]

Q4: I am having trouble with the deprotection of the t-butyl ester. What are the common issues and how can I resolve them?

A4: Deprotection of the t-butyl ester, typically with trifluoroacetic acid (TFA), can sometimes be incomplete or lead to side reactions.

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Cleavage Insufficient reaction time or TFA concentration. Steric hindrance around the ester linkage.Increase the reaction time or use a higher concentration of TFA (e.g., 50% TFA in dichloromethane). Monitor the reaction progress by HPLC or ¹H NMR. The disappearance of the t-butyl peak (a singlet around 1.4 ppm in ¹H NMR) indicates cleavage.
Formation of Side Products (Alkylation) The acidic cleavage generates a stable t-butyl cation, which is a reactive intermediate that can alkylate electron-rich amino acid residues like tryptophan or methionine.Add "scavengers" to the cleavage cocktail to trap the t-butyl cations. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
Degraded Reagent The quality of TFA can affect the efficiency of the deprotection.Use a fresh, high-purity bottle of TFA for the reaction.

Q5: After the first conjugation and purification, I am struggling with the second conjugation step. What should I consider?

A5: The second conjugation requires careful activation of the newly deprotected carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid revealed after t-butyl ester deprotection needs to be activated to react with the second molecule (e.g., a primary amine). A common method is to convert it to an N-hydroxysuccinimide (NHS) ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[7] This activation is typically most efficient at a pH of 4.5-7.2.[7]

  • pH Shift for Conjugation: After activation, the reaction with a primary amine-containing molecule is most efficient at a pH of 7-8.[7] Therefore, a buffer exchange or pH adjustment may be necessary after the activation step.

  • Purification of the Intermediate: Ensure that your mono-functionalized intermediate is pure before proceeding to the second conjugation. Unreacted starting materials can complicate the second reaction and the final purification. Size-exclusion chromatography (SEC) or preparative HPLC are often used for purification.

Data Presentation: Impact of PEG Linker Length on Conjugation Efficiency

The length of the PEG linker can significantly influence the outcome of a bioconjugation reaction, particularly for antibody-drug conjugates (ADCs). The following table summarizes representative data on how PEG length can affect the drug-to-antibody ratio (DAR).

PEG Spacer LengthAverage Drug-to-Antibody Ratio (DAR)Reference
PEG42.5[8]
PEG65.0[8]
PEG84.8[8]
PEG123.7[8]
PEG242.0[8]

This data is compiled from a study involving trastuzumab conjugated to maleimide-PEGx-MMAD and illustrates a general trend. The optimal PEG length can be context-dependent.[8]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Sequential Two-Step Conjugation

This protocol outlines the sequential conjugation of two different amine-containing molecules (Molecule A and Molecule B) using this compound. This is a general workflow that will require optimization for specific molecules.

  • Activation of Carboxylic Acid: One of the carboxylic acid groups on the this compound needs to be activated. Dissolve the this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for 4-6 hours.

  • First Conjugation Reaction: Prepare a solution of Molecule A (containing a primary amine) in an appropriate buffer (e.g., PBS, pH 7.4). Add the activated this compound-NHS ester to the solution of Molecule A. The molar ratio should be optimized, but a starting point is a 5- to 10-fold molar excess of the linker. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Intermediate: Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis. The purified product is Molecule A-PEG4-t-butyl ester.

  • Acidic Cleavage: Dissolve the purified Molecule A-PEG4-t-butyl ester in a cleavage cocktail, for example, 50% Trifluoroacetic Acid (TFA) in dichloromethane (B109758) (DCM). If Molecule A contains acid-sensitive groups, include scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction by HPLC to ensure complete deprotection.

  • Work-up: Remove the TFA and solvent under reduced pressure. The resulting product can often be precipitated and washed with cold diethyl ether.

  • Purification: Purify the deprotected intermediate (Molecule A-PEG4-COOH) using preparative HPLC to ensure high purity before the next step.

  • Activation: Dissolve the purified Molecule A-PEG4-COOH in an appropriate buffer (e.g., MES buffer, pH 5-6). Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Let the activation reaction proceed for 15-30 minutes at room temperature.[7]

  • Second Conjugation: Prepare a solution of Molecule B (containing a primary amine) in a conjugation buffer (e.g., PBS, pH 7.4). Add the activated Molecule A-PEG4-NHS ester to the solution of Molecule B.

  • pH Adjustment: It may be beneficial to adjust the pH of the reaction mixture to 7.2-7.5 to optimize the reaction with the amine on Molecule B.[7]

  • Reaction: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris or a solution of hydroxylamine.[7]

  • Final Purification: Purify the final conjugate (Molecule A-PEG4-Molecule B) using an appropriate chromatography method such as SEC or preparative HPLC.

Protocol 2: Characterization of the Final Conjugate
  • Mass Spectrometry (MS): Use techniques like MALDI-TOF or LC-MS to confirm the molecular weight of the final conjugate and verify that both molecules have been successfully attached.

  • HPLC Analysis: Use analytical HPLC (e.g., reverse-phase or size-exclusion) to assess the purity of the final product.

  • SDS-PAGE (for protein conjugates): If one or both of your molecules are proteins, SDS-PAGE can be used to visualize the increase in molecular weight after each conjugation step. The final conjugate should show a band shift corresponding to the addition of the linker and the second molecule.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Steric_Hindrance_Effect cluster_0 Without PEG4 Linker cluster_1 With this compound Linker Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B Steric Clash Molecule_A2 Molecule A PEG4 PEG4 Spacer Molecule_A2->PEG4 Molecule_B2 Molecule B PEG4->Molecule_B2 label_spacing Optimal Spacing (No Steric Clash)

Caption: Steric hindrance mitigation with a PEG4 linker.

Sequential_Conjugation_Workflow start This compound step1 Step 1: First Conjugation (with Molecule A) start->step1 purify1 Purification 1 (e.g., SEC/HPLC) step1->purify1 step2 Step 2: Deprotection (TFA Cleavage) purify1->step2 purify2 Purification 2 (e.g., HPLC) step2->purify2 step3 Step 3: Second Conjugation (Activation + Molecule B) purify2->step3 purify3 Final Purification (e.g., SEC/HPLC) step3->purify3 end Final Conjugate: Molecule A-PEG4-Molecule B purify3->end

Caption: Workflow for sequential conjugation.

References

Bis-PEG4-t-butyl ester handling and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and application of Bis-PEG4-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions depending on the duration of storage.

Storage DurationTemperatureAtmosphere
Long-term (months to years)-20°CDry, dark
Short-term (days to weeks)0 - 4°CDry, dark

It is crucial to protect the compound from moisture as it is hygroscopic.[1][2] Always allow the container to reach room temperature before opening to prevent condensation.[1][2] The product is generally stable enough for shipping at ambient temperatures for a few weeks.[3][4]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of common laboratory solvents.

SolventSolubility
Dimethyl sulfoxide (B87167) (DMSO)Soluble
Dichloromethane (B109758) (DCM)Soluble
Dimethylformamide (DMF)Soluble
WaterSoluble

Q3: What are the main applications of this compound?

A3: this compound is a versatile polyethylene (B3416737) glycol (PEG) linker primarily used in bioconjugation and drug development. Its hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules.[5][6] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8] The terminal amino group can react with carboxylic acids, activated NHS esters, and carbonyls, while the t-butyl ester groups can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation.[1][9][10][11]

Q4: What safety precautions should be taken when handling this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Based on available safety data, the compound may be harmful if swallowed and is considered very toxic to aquatic life with long-lasting effects.[8] Avoid release into the environment and dispose of the compound and its container at an approved waste disposal plant.[8]

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

Potential Cause Troubleshooting Step
Steric Hindrance: The PEG chain may physically block the reactive ends of the linker from accessing the target functional groups on the biomolecule.Consider using a longer PEG linker to provide more space between the molecules being conjugated.
Incorrect Reaction pH: The reactivity of the terminal amine group is pH-dependent.Optimize the reaction pH. For reactions with NHS esters, a pH of 7.5-8.5 is generally recommended.
Hydrolysis of Reagents: If using moisture-sensitive reagents like NHS esters, they may have degraded.Ensure all reagents and solvents are anhydrous. Prepare solutions fresh before use.
Inactive Biomolecule: The target functional groups on the biomolecule may not be available for reaction.Confirm the purity and activity of your biomolecule. For example, ensure that lysine (B10760008) residues are accessible and not buried within the protein structure.

Issue 2: Difficulty with t-Butyl Ester Deprotection

Potential Cause Troubleshooting Step
Incomplete Reaction: The deprotection reaction may not have gone to completion.Increase the reaction time or the concentration of the acid catalyst (e.g., TFA). Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
Degradation of the Molecule: Harsh acidic conditions can potentially degrade the PEG linker or the conjugated molecule.Use milder deprotection conditions. For example, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.
Work-up Issues: Residual acid can interfere with subsequent steps.Ensure thorough removal of the acid after deprotection. This can be achieved by evaporation under vacuum and co-evaporation with a suitable solvent. Neutralize the reaction mixture carefully if required for the next step.

Experimental Protocols

Protocol 1: General Procedure for Deprotection of t-Butyl Ester

This protocol describes a typical method for the removal of the t-butyl protecting group from this compound or its conjugates.

  • Dissolve the Compound: Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the Reaction: Stir the solution at room temperature. The reaction time can vary, but a common duration is around 5 hours. It is advisable to monitor the reaction by TLC or LC-MS to determine completion.

  • Solvent Removal: Once the reaction is complete, remove the DCM and TFA by evaporation under vacuum.

  • Aqueous Work-up: Dissolve the residue in DCM and wash it twice with water and once with a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in vacuo to obtain the deprotected product. The crude product can often be used in the next step without further purification.

Visualizations

experimental_workflow Experimental Workflow: Deprotection of this compound cluster_start Start cluster_reaction Deprotection cluster_workup Work-up cluster_end Product start This compound dissolve Dissolve in DCM/TFA (1:1) start->dissolve stir Stir at room temperature (e.g., 5h) dissolve->stir evaporate Evaporate DCM/TFA stir->evaporate wash Wash with H2O and Brine evaporate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Bis-PEG4-carboxylic acid concentrate->end

Caption: Workflow for the deprotection of the t-butyl ester group.

logical_relationship Troubleshooting Logic for Low Conjugation Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield steric_hindrance Steric Hindrance start->steric_hindrance reaction_conditions Incorrect Reaction Conditions (pH, Temp) start->reaction_conditions reagent_stability Reagent Instability (e.g., Hydrolysis) start->reagent_stability longer_linker Use Longer PEG Linker steric_hindrance->longer_linker optimize_conditions Optimize pH and Temperature reaction_conditions->optimize_conditions fresh_reagents Use Fresh/Anhydrous Reagents reagent_stability->fresh_reagents

Caption: Troubleshooting logic for addressing low conjugation yield.

References

Validation & Comparative

A Researcher's Guide to PROTAC Linkers: A Comparative Analysis of Bis-PEG4-t-butyl Ester and Other PEG Variants

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture consists of three key components: a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3]

Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are the most predominantly used motifs, featured in over half of reported PROTACs.[4][5] Their popularity stems from their hydrophilicity, biocompatibility, and the synthetic tractability that allows for systematic modification of their length.[6][7] This guide provides a detailed comparison of PEG linkers for PROTAC applications, with a specific focus on Bis-PEG4-t-butyl ester as a synthetic building block versus other PEG linkers of varying lengths. We will delve into supporting experimental data, detailed protocols, and visual guides to aid researchers in the rational design of next-generation protein degraders.

The Role of PEG Linkers in PROTAC Design

The linker is far from a passive spacer; it actively modulates a PROTAC's performance.[8] The length and composition of the PEG chain have a profound impact on several key parameters:

  • Solubility and Physicochemical Properties: The repeating ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can improve the solubility of the often large and lipophilic PROTAC molecules.[9][10] This enhancement is crucial for compatibility with physiological environments.[1]

  • Cell Permeability: The relationship between PEGylation and permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG chains may allow the PROTAC to adopt folded conformations.[9][11] This "chameleon effect" can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[8][12]

  • Ternary Complex Formation: The linker's length is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[13][] A linker that is too short can cause steric clashes, while an overly long one may lead to an unstable complex, reducing the efficiency of ubiquitin transfer.[6][9] This optimization is critical for achieving potent protein degradation, as measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13][15]

This compound: A Versatile Synthetic Intermediate

This compound is a bifunctional, PEG-based linker building block used in the synthesis of PROTACs.[16][17] Its structure features a PEG4 (four ethylene glycol units) chain flanked by two carboxylic acid groups, which are protected as t-butyl esters.[18]

The primary utility of this reagent lies in its synthetic versatility. The t-butyl ester protecting groups are stable under many reaction conditions but can be readily removed with mild acid to reveal the free carboxylic acids. These can then be coupled to amine-functionalized POI or E3 ligase ligands via standard amide bond formation reactions. This allows for a modular and controlled assembly of the final PROTAC molecule.

While this compound itself is an intermediate, the resulting PROTAC incorporates a PEG4 linker. The performance of this final molecule can be compared to PROTACs constructed with PEG linkers of different lengths.

Comparative Performance of PEG Linkers

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[13] However, systematic studies reveal clear trends in how linker length affects a PROTAC's physicochemical properties and degradation efficiency.

Data Presentation: Physicochemical and Performance Metrics

The following tables summarize representative data for a series of hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of varying PEG linker length.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
PROTAC 1 Alkyl Chain785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430
PROTAC 4 PEG61007.12.1211.541638

Data is illustrative and compiled from trends reported in the literature.[9] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC 1 Alkyl Chain150851.2
PROTAC 2 PEG275922.5
PROTAC 3 PEG425 >95 3.8
PROTAC 4 PEG660902.1

Data is illustrative and compiled from various sources in the literature.[9][19] DC50 and Dmax values are cell-line dependent.

As shown in the tables, increasing the number of PEG units generally leads to:

  • A decrease in the calculated lipophilicity (cLogP).

  • An increase in the topological polar surface area (TPSA) and the number of hydrogen bond acceptors.

  • A non-linear relationship with degradation potency (DC50) and cell permeability, with an optimal length (in this case, PEG4) often observed.[2]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular & PK Analysis Design 1. PROTAC Design (Select POI/E3 Ligands, Choose Linker) Synthesis 2. Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS) Synthesis->Purification Binding 4. Ternary Complex Assay (e.g., TR-FRET) Purification->Binding Degradation 5. Cell-Based Degradation Assay (e.g., Western Blot, In-Cell Western) Binding->Degradation Permeability 6. Permeability Assay (e.g., PAMPA) Degradation->Permeability PK 7. Pharmacokinetic (PK) Studies (in vivo) Permeability->PK

References

A Researcher's Guide to Evaluating PROTAC Efficacy: Featuring the Bis-PEG4-t-butyl Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the careful selection of each component in a Proteolysis Targeting Chimera (PROTAC) is critical to its success. The linker, which connects the target protein ligand to the E3 ligase ligand, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a framework for comparing the performance of PROTACs utilizing the Bis-PEG4-t-butyl ester linker against alternatives, supported by established experimental protocols and data presentation formats.

This compound is a popular polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1] Its PEG structure imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The t-butyl ester groups offer a stable protecting group for carboxylic acid functionalities that can be deprotected under acidic conditions for further chemical modification.[2][3][4][5]

Comparing PROTAC Efficacy: A Hypothetical Study

To objectively assess the contribution of the this compound linker to a PROTAC's performance, a comparative study is essential. This typically involves synthesizing a series of PROTACs targeting the same protein of interest (POI) but featuring different linkers.

Objective: To compare the degradation efficiency, kinetics, and selectivity of a PROTAC utilizing the this compound linker (PROTAC-A) against two alternatives: one with a shorter, more rigid linker (PROTAC-B) and another with a different chemical composition, such as an alkyl chain (PROTAC-C).

Target Protein: Bromodomain-containing protein 4 (BRD4), a well-characterized target for PROTAC-mediated degradation.

Cell Lines:

  • MCF-7 (Human breast adenocarcinoma): To assess efficacy in a common cancer cell line.

  • HEK293 (Human embryonic kidney): A standard cell line for protein expression and mechanistic studies.

  • RPMI-8226 (Human multiple myeloma): A hematological cancer cell line where BRD4 is a key therapeutic target.

Experimental Protocols for Efficacy Assessment

The efficacy of a PROTAC is determined through a series of in vitro experiments designed to measure its ability to induce the degradation of the target protein.

Western Blotting for Protein Degradation

This is a fundamental technique to visualize and semi-quantify the reduction in the level of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate MCF-7, HEK293, and RPMI-8226 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations (e.g., 1 nM to 10 µM) of PROTAC-A, PROTAC-B, and PROTAC-C for a fixed duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. The percentage of remaining protein is calculated relative to the vehicle-treated control. From this data, the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of protein degradation) can be determined.[6]

In-Cell Western (ICW) or High-Content Imaging for Quantitative Analysis

These methods offer higher throughput and more quantitative data on protein degradation.

Methodology:

  • Cell Plating and Treatment: Seed cells in 96-well or 384-well plates. Treat with a serial dilution of the PROTACs as described for Western blotting.

  • Fixation and Permeabilization: After the treatment period, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block the cells and then incubate with a primary antibody against the target protein. Following washes, add a fluorescently-labeled secondary antibody. A nuclear stain (e.g., DAPI) can be used for cell counting and normalization.

  • Imaging and Analysis: Acquire images using a high-content imaging system or an In-Cell Western scanner. The fluorescence intensity of the target protein is quantified on a per-cell basis and normalized to the cell number. This data is used to generate dose-response curves and calculate DC₅₀ and Dₘₐₓ values.

Mass Spectrometry-based Proteomics for Selectivity Profiling

This unbiased approach is crucial for identifying off-target effects and confirming the selectivity of the PROTAC.

Methodology:

  • Cell Treatment and Lysis: Treat cells with an effective concentration of each PROTAC (e.g., the DC₅₀ concentration) and a vehicle control.

  • Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with a different isobaric mass tag.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups. A selective PROTAC will show a significant decrease only in the abundance of the intended target protein.

Data Presentation for Comparative Analysis

To facilitate easy comparison, the quantitative data from these experiments should be summarized in clear, structured tables.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs in Different Cell Lines (24-hour treatment)

PROTACLinker TypeCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-A This compound MCF-7 15 >95
HEK293 25 >90
RPMI-8226 10 >95
PROTAC-BShort, Rigid LinkerMCF-750>90
HEK29380>85
RPMI-822635>90
PROTAC-CAlkyl Chain LinkerMCF-7120>80
HEK293200>75
RPMI-822695>85

Table 2: Degradation Kinetics of PROTAC-A in RPMI-8226 Cells (at 100 nM)

Time Point (hours)Remaining BRD4 Protein (%)
0100
185
260
425
8<10
16<5
24<5

Visualizing Mechanisms and Workflows

Diagrams are invaluable for illustrating the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_formation POI Protein of Interest (POI) PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex {POI-PROTAC-E3} POI->Ternary E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow start Start plate_cells Plate Cells in Multi-well Plates (e.g., MCF-7, HEK293) start->plate_cells treat_protac Treat with PROTACs (Dose-response & Time-course) plate_cells->treat_protac lyse_or_fix Cell Lysis (WB, MS) or Fix & Permeabilize (Imaging) treat_protac->lyse_or_fix wb Western Blot lyse_or_fix->wb  Protein Lysate imaging High-Content Imaging lyse_or_fix->imaging  Fixed Cells ms Mass Spectrometry lyse_or_fix->ms  Protein Lysate analysis Data Analysis wb->analysis imaging->analysis ms->analysis dc50 Calculate DC₅₀ / Dₘₐₓ analysis->dc50 kinetics Determine Degradation Kinetics analysis->kinetics selectivity Assess Selectivity Profile analysis->selectivity end End dc50->end kinetics->end selectivity->end

References

Mass Spectrometry for Confirming Bis-PEG4-t-butyl Ester Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of linkers like Bis-PEG4-t-butyl ester is a critical step in the synthesis of many targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Confirmation of this conjugation is paramount, and mass spectrometry stands as the gold standard for this verification. This guide provides a comparative overview of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS)—for the analysis of this compound conjugates.

At a Glance: MALDI-TOF vs. ESI-LC/MS for PEG4 Linker Conjugation Analysis

FeatureMALDI-TOF MSESI-LC/MS
Primary Use Rapid screening and determination of molecular weight shifts.Detailed structural confirmation, purity analysis, and quantification.
Sample Throughput HighModerate
Ionization "Soft" ionization, primarily producing singly charged ions."Soft" ionization, often producing multiply charged ions.
Complexity of Spectra Generally simpler, showing the mass of the intact molecule.Can be more complex due to multiple charge states and adducts.
Hyphenation Typically used as a standalone technique.Coupled with liquid chromatography for separation prior to analysis.
Fragmentation Possible with post-source decay (PSD) or in-source decay (ISD), but less common for routine confirmation.Tandem MS (MS/MS) is readily achievable for detailed structural elucidation.
Ideal For Quick confirmation of successful conjugation and screening of reaction conditions.In-depth characterization of the final product, including identification of conjugation sites and impurities.

In-Depth Comparison

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for the rapid determination of the molecular weight of a sample.[1][2] In the context of this compound conjugation, it is an excellent tool for quickly verifying if the linker has been successfully attached to the target molecule. The resulting mass spectrum will clearly show a mass shift corresponding to the addition of the this compound moiety.

Strengths:

  • Speed and Simplicity: MALDI-TOF analysis is very fast, with sample preparation and data acquisition taking only a few minutes per sample. The resulting spectra are often straightforward to interpret, showing a clear peak for the conjugated molecule.[3]

  • Tolerance to Buffers and Salts: While not immune, MALDI-TOF can be more tolerant of salts and non-volatile buffers in the sample compared to ESI-MS.

Limitations:

  • Limited Structural Information: While MALDI-TOF confirms the mass of the conjugate, it provides limited information about the specific site of conjugation or the presence of isomers.

  • Potential for Fragmentation: Although a "soft" ionization technique, some in-source decay or fragmentation of the PEG chain can occur, which may complicate the spectrum.

Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS)

ESI-LC/MS is a highly versatile and sensitive technique that provides both separation and detailed mass analysis.[4] The coupling of liquid chromatography allows for the separation of the conjugated product from unreacted starting materials and other impurities before it enters the mass spectrometer.

Strengths:

  • Detailed Structural Information: ESI-LC/MS, particularly when coupled with tandem mass spectrometry (MS/MS), can provide detailed structural information, including the precise location of the this compound conjugation.[5] Fragmentation patterns can be used to map the connectivity of the molecule.

  • High Sensitivity and Quantitative Capabilities: This technique is highly sensitive and can be used for the quantitative analysis of the conjugated product.[6]

  • Purity Assessment: The chromatographic separation allows for a thorough assessment of the purity of the sample.

Limitations:

  • Complex Spectra: ESI often produces multiply charged ions, which can lead to more complex spectra that require deconvolution to determine the molecular weight.

  • Sensitivity to Sample Matrix: The ESI process is sensitive to the presence of salts and other non-volatile components in the sample, which can suppress the signal.

Experimental Protocols

MALDI-TOF MS Protocol for this compound Conjugate Analysis
  • Sample Preparation:

    • Dissolve the purified conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.

  • Matrix Selection and Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50% acetonitrile/0.1% TFA.

  • Sample Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.

    • Spot 1 µL of the sample solution onto the dried matrix spot.

    • Alternatively, mix the sample and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the target plate.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion reflector mode over an appropriate mass range to include the expected molecular weights of the starting material and the conjugate.

ESI-LC/MS Protocol for this compound Conjugate Analysis
  • Sample Preparation:

    • Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is a good starting point.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical columns.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap is recommended.

    • Scan Range: A wide scan range (e.g., m/z 100-2000) is used to detect the precursor ions.

    • MS/MS Analysis: For structural confirmation, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of the conjugate to obtain fragmentation data.

Data Presentation

Hypothetical MALDI-TOF MS Data for Confirmation of Conjugation
AnalyteExpected Monoisotopic Mass (Da)Observed [M+H]+ (Da)
Target Molecule150.1234151.1312
This compound406.51407.5178
Conjugated Product 556.6334 557.6410
Hypothetical ESI-LC/MS Data for Confirmation of Conjugation
AnalyteRetention Time (min)Observed Precursor Ion (m/z)Charge StateDeconvoluted Mass (Da)
Target Molecule3.5151.1310+1150.1232
This compound8.2407.5175+1406.5103
Conjugated Product 10.1 557.6408 +1 556.6330

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_maldi MALDI-TOF Analysis cluster_esi ESI-LC/MS Analysis cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Conjugated Product Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Matrix Mix with Matrix Dissolution->Matrix LC Liquid Chromatography (Separation) Dissolution->LC Spotting Spot on Target Plate Matrix->Spotting MALDI_MS MALDI-TOF MS Spotting->MALDI_MS MALDI_Data Confirm Molecular Weight Shift MALDI_MS->MALDI_Data ESI_MS ESI-MS (/MS) LC->ESI_MS ESI_Data Confirm Mass & Analyze Fragmentation ESI_MS->ESI_Data Confirmation Conjugation Confirmed MALDI_Data->Confirmation ESI_Data->Confirmation

Caption: Workflow for Mass Spectrometry Analysis of Conjugation.

Signaling Pathway and Logical Relationships

Conjugation_Confirmation_Logic cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis cluster_observation Observation cluster_conclusion Conclusion Target Target Molecule Reaction Conjugation Reaction Target->Reaction Linker This compound Linker->Reaction Crude Crude Reaction Mixture Reaction->Crude MS MALDI-TOF or ESI-LC/MS Crude->MS Mass_Shift Observed Mass = Target Mass + Linker Mass MS->Mass_Shift Failure Incomplete or No Reaction MS->Failure [No Mass Shift] Success Successful Conjugation Mass_Shift->Success

Caption: Logic Diagram for Confirming Conjugation.

References

A Comparative Guide to the Biological Evaluation of PROTACs Featuring PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount as they significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of the biological performance of PROTACs containing polyethylene (B3416737) glycol (PEG) linkers, such as those derived from Bis-PEG4-t-butyl ester, with alternative linker chemistries. The data presented herein focuses on well-characterized PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), two clinically relevant targets in oncology and inflammation.

Quantitative Comparison of PROTAC Performance

The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum percentage of degradation) values. Cellular viability assays (IC50) are also crucial to determine the functional consequence of target degradation.

BRD4-Targeting PROTACs

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogene transcription. Several well-characterized PROTACs targeting BRD4, such as MZ1, ARV-825, and dBET1, utilize PEG-based linkers.

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)IC50 (nM)
MZ1 VHL3-unit PEGH6618>95-
H83823>95-
HeLa-Complete at 100 nM-
Mv4-11--pEC50 = 7.6
ARV-825 CereblonPEG-basedBurkitt's Lymphoma (BL)< 1>90-
22RV10.57>90-
NAMALWA1>90-
dBET1 CereblonPEG-basedMV4-11< 100>85Potent

Note: The exact structure of the linker in ARV-825 and dBET1 is proprietary but is known to be PEG-based.

BTK-Targeting PROTACs

Bruton's Tyrosine Kinase is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. PROTACs targeting BTK have been developed with both PEG and alkyl-based linkers, providing a basis for comparison.

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
MT-802 CereblonPolyethylene glycol (PEG)NAMALWA14.6>95
RC-1 CereblonPEG6K562, MinoPotent degradation at 1 µM-
RC-3 CereblonDimethylated cyanoacrylamide with PEGMino< 10~90
IR-1 CereblonAcrylamide with PEGMino< 10~90
IR-2 CereblonAcrylamide with PEGMino< 10~90
NC-1 CereblonNon-covalent with PEGMino2.297

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a series of interconnected steps.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BTK) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The biological evaluation of PROTACs typically follows a standardized workflow to assess their efficacy and cellular effects.

Experimental_Workflow start PROTAC Synthesis (with desired linker) cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment PROTAC Treatment (Dose-response & time-course) cell_culture->treatment protein_analysis Protein Degradation Analysis (Western Blot) treatment->protein_analysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) protein_analysis->data_analysis viability_assay->data_analysis end Comparative Evaluation data_analysis->end Linker_Logic cluster_components PROTAC Components cluster_properties PROTAC Properties cluster_outcome Biological Outcome Warhead Warhead (Target Affinity) Ternary_Complex Ternary Complex Formation & Stability Warhead->Ternary_Complex Linker Linker (Length, Composition, Flexibility) Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Linker->Ternary_Complex PK_Properties Pharmacokinetics Linker->PK_Properties E3_Ligand E3 Ligase Ligand (Ligase Affinity) E3_Ligand->Ternary_Complex Degradation Protein Degradation (DC50, Dmax) Solubility->Degradation Permeability->Degradation Ternary_Complex->Degradation PK_Properties->Degradation

Unlocking Targeted Protein Degradation: A Comparative Guide to Bis-PEG4-t-butyl Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Bis-PEG4-t-butyl ester, a widely utilized polyethylene (B3416737) glycol (PEG)-based linker, with other linker alternatives, supported by experimental data from published research. We delve into the impact of linker composition and length on PROTAC efficacy and provide detailed experimental protocols to inform the rational design of next-generation protein degraders.

This compound serves as a flexible and hydrophilic spacer, connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. Its PEG4 (polyethylene glycol with four repeating units) backbone enhances the solubility and cell permeability of the resulting PROTAC molecule, crucial properties for its biological activity. The terminal t-butyl ester groups provide a convenient handle for synthetic elaboration, allowing for the covalent attachment of the warhead and E3 ligase ligand through amide bond formation following deprotection.

Performance Comparison of PEG Linkers in PROTACs

The length and composition of the linker play a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. Variations in linker length can significantly impact the efficacy of a PROTAC, as demonstrated in studies on various protein targets.

Case Study: Estrogen Receptor α (ERα) Degradation

A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependency on the number of atoms in the PEG chain. A series of PROTACs were synthesized with varying linker lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)Reference
12>1000<20Cyrus et al.
16100>80Cyrus et al.
20500~60Cyrus et al.

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

The data clearly indicates that a 16-atom linker provided the optimal distance for efficient ERα degradation, highlighting the critical nature of linker length optimization.

Case Study: TANK-binding kinase 1 (TBK1) and Cyclin-dependent kinase 9 (CDK9) Degradation

Similar linker length-dependent effects have been observed for other protein targets. For TBK1- and CDK9-targeting PROTACs, variations in the PEG linker length resulted in significant differences in their degradation potency.

Target ProteinLinker CompositionLinker Length (PEG units)DC50 (nM)Reference
TBK1PEG350BenchChem
TBK1PEG510BenchChem
TBK1PEG7100BenchChem
CDK9PEG225BenchChem
CDK9PEG45BenchChem
CDK9PEG650BenchChem

These examples underscore the necessity of empirical determination of the optimal linker length for each specific target protein and E3 ligase pair. While this compound provides a 15-atom spacer (including the atoms from the ester groups after conjugation), its length can be readily modified by using PEG linkers with fewer or more repeating units to fine-tune the degradation efficiency.

Alternative Linker Chemistries

While PEG linkers are widely used due to their favorable properties, alternative linker chemistries are also being explored to modulate the physicochemical properties and biological activity of PROTACs.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrocarbon chainsHigh conformational flexibility, synthetically accessible.Generally hydrophobic, can negatively impact solubility.
Alkyl/Ether Chains Combination of alkyl and ether moietiesImproved solubility compared to pure alkyl chains.May have different conformational preferences than PEG linkers.
Rigid Linkers (e.g., piperazine, aromatic rings) Constrained conformationsCan enhance selectivity and pre-organize the PROTAC for ternary complex formation.May lead to steric hindrance if not optimally designed.

The choice between a flexible PEG linker, like that derived from this compound, and a more rigid alternative depends on the specific structural requirements of the ternary complex for a given target and E3 ligase.

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs using PEG-based linkers like this compound.

Protocol 1: Deprotection of t-Butyl Ester

This step is necessary to reveal the carboxylic acid groups for subsequent amide bond formation.

Reagents and Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM.

  • Add TFA to the solution (typically 20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting di-acid is often used in the next step without further purification.

Protocol 2: Amide Coupling

This protocol describes the coupling of the deprotected PEG linker with an amine-functionalized warhead or E3 ligase ligand.

Reagents and Materials:

  • Deprotected Bis-PEG4-diacid (1.0 eq)

  • Amine-functionalized component (warhead or E3 ligase ligand) (2.2 eq)

  • HATU (2.2 eq) or other peptide coupling reagent

  • DIPEA (4.0 eq) or other non-nucleophilic base

  • Anhydrous DMF

Procedure:

  • Dissolve the deprotected Bis-PEG4-diacid in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction by diluting with an appropriate organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final PROTAC using flash column chromatography or preparative HPLC.

Visualizing PROTAC Synthesis and Mechanism

To better illustrate the processes described, the following diagrams outline the general workflow for PROTAC synthesis and the mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead Target Protein Ligand (Warhead) PROTAC Final PROTAC Warhead->PROTAC Coupling Linker This compound Linker Linker->PROTAC Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Coupling

Caption: General workflow for the synthesis of a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->UbiquitinatedProtein Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Safety Operating Guide

Essential Guide to the Proper Disposal of Bis-PEG4-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents like Bis-PEG4-t-butyl ester is a critical component of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, this guide provides a comprehensive, step-by-step plan based on general best practices for laboratory chemical waste management.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: Handle the compound in a well-ventilated area. For handling the solid form or preparing solutions, a chemical fume hood is recommended.[1]

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through your institution's certified hazardous waste management program.[2] Never dispose of this chemical down the drain or in the regular trash.[3]

Step 1: Waste Identification and Categorization

  • This compound is a PEG-based PROTAC linker.[4] While polyethylene (B3416737) glycol (PEG) itself is generally considered biodegradable and non-hazardous, PROTACs and their components should be treated as potentially hazardous chemical waste.[1][3][5]

  • Unless confirmed otherwise by a specific SDS, categorize waste containing this compound as non-halogenated organic waste.

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect any solid waste contaminated with the compound, such as weighing paper, contaminated gloves, and pipette tips, in a designated, clearly labeled container for solid chemical waste.[1]

  • Liquid Waste: Collect all liquid waste, including unused stock solutions and experimental media containing the compound, in a labeled, leak-proof container for hazardous chemical waste.[1][2] Do not mix with incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[6]

  • Empty Containers: The original container of this compound, even when "empty," should be treated as hazardous waste and disposed of through the EHS office. Triple rinsing the container with a suitable solvent (e.g., ethanol (B145695) or the solvent used for the stock solution) is a good practice, and the rinsate must be collected as hazardous waste.[6]

Step 3: Container Selection and Labeling

  • Container Choice: Use containers that are chemically compatible with the waste. Plastic containers are often preferred.[7] The container must have a secure, leak-proof closure and be kept closed except when adding waste.[6][7]

  • Labeling: All waste containers must be properly labeled. The label should clearly state "Hazardous Waste" and identify the contents (e.g., "this compound in DMSO/water"). Include the date when waste was first added to the container.[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

  • Ensure that incompatible wastes (e.g., acids and bases, oxidizers and organics) are stored separately within the SAA to prevent accidental reactions.[8]

Step 5: Arrange for Waste Pickup

  • Once the waste container is full or has been in storage for the maximum allowed time (often up to one year, but this can vary), contact your institution's EHS department to arrange for a waste pickup.[7] Do not exceed the maximum volume limits for an SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.[7]

Data Presentation: Disposal Guideline Summary

ParameterGuidelineRationale
Waste Category Chemical Hazardous Waste (Non-halogenated organic)Assumed hazardous in the absence of specific data, as is best practice for novel research compounds.[3][9]
Solid Waste Collect in a labeled, lined container for solid chemical waste.Prevents contamination and ensures proper disposal of items with residual chemical.[1]
Liquid Waste Collect in a sealed, chemically compatible container. Do not pour down the drain.[1][10]Protects waterways and wastewater treatment systems from chemical contamination.[5][10]
Container Labeling "Hazardous Waste," full chemical name, date of accumulation.[2]Ensures proper identification for safe handling, storage, and disposal by EHS personnel.
Storage Designated and inspected Satellite Accumulation Area (SAA).[7][8]Complies with regulations and minimizes risk of spills or exposure in the laboratory.
Final Disposal Through the institution's Environmental Health and Safety (EHS) department.[3]Ensures disposal is handled by licensed professionals in accordance with all regulations.

Experimental Protocols

No experimental protocols for the chemical inactivation of this compound are recommended without specific manufacturer guidance. Attempting to neutralize or degrade the compound without validated methods can be dangerous and may violate disposal regulations. The mandatory and safest protocol is the administrative one: collection, proper labeling, and disposal via your EHS office.[2]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Characterization & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Bis-PEG4-t-butyl ester waste generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media, etc.) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Liquid Chemical Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage full Container Full or Max Time Reached? storage->full full->storage No ehs Contact EHS for Waste Pickup full->ehs Yes end End: Proper Disposal ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Bis-PEG4-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis-PEG4-t-butyl ester. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1]
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Immediate Safety and Handling Protocol

Always handle this compound with caution, assuming it is a potentially hazardous substance.

Preparation and Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare designated workspace in a chemical fume hood gather_materials Gather all necessary materials and PPE prep_area->gather_materials don_ppe Put on all required PPE gather_materials->don_ppe weigh_transfer Carefully weigh and transfer the compound don_ppe->weigh_transfer avoid_dust Avoid generating dust or aerosols weigh_transfer->avoid_dust keep_sealed Keep container tightly sealed when not in use weigh_transfer->keep_sealed decontaminate Decontaminate work surfaces dispose_ppe Dispose of contaminated PPE properly decontaminate->dispose_ppe wash_hands Wash hands and exposed skin thoroughly dispose_ppe->wash_hands segregate_waste Segregate chemical waste wash_hands->segregate_waste label_container Use a dedicated, labeled, and sealed container segregate_waste->label_container licensed_disposal Arrange for disposal by a licensed contractor label_container->licensed_disposal

A flowchart outlining the procedural steps for safely handling this compound.

Step-by-Step Handling Procedure:

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[2]

    • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.

    • Avoid contact with skin, eyes, and clothing.[1]

  • Cleanup :

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

Accidental Exposure and Spills

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

  • Spills : In case of a spill, absorb the material with an inert substance (e.g., vermiculite (B1170534), sand) and place it in a suitable, sealed container for disposal. Ensure adequate ventilation during cleanup.[2]

Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Container Labeling : Clearly label the waste container with the chemical name and any associated hazards.

  • Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed and certified waste disposal company, following all local, state, and federal regulations. For larger quantities, absorb the spill onto vermiculite or cat litter, scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。